molecular formula C7H16O B1616680 2,3-Dimethyl-2-pentanol CAS No. 4911-70-0

2,3-Dimethyl-2-pentanol

Cat. No.: B1616680
CAS No.: 4911-70-0
M. Wt: 116.2 g/mol
InChI Key: YRSIFCHKXFKNME-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-pentanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4911-70-0

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

IUPAC Name

2,3-dimethylpentan-2-ol

InChI

InChI=1S/C7H16O/c1-5-6(2)7(3,4)8/h6,8H,5H2,1-4H3

InChI Key

YRSIFCHKXFKNME-UHFFFAOYSA-N

SMILES

CCC(C)C(C)(C)O

Canonical SMILES

CCC(C)C(C)(C)O

Other CAS No.

4911-70-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Dimethyl-2-pentanol. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key reactions are also included, alongside visual representations of reaction pathways and experimental workflows to support research and development activities.

Physical and Chemical Properties

This compound is a tertiary alcohol with the chemical formula C₇H₁₆O. It presents as a colorless to pale yellow clear liquid under standard conditions and is characterized by a fragrant odor. This compound is soluble in alcohol and miscible with most organic solvents, while its solubility in water is limited.[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnitsNotes
Molecular Weight116.20 g/mol
Boiling Point138.00 to 139.00°Cat 760.00 mm Hg
Melting Point-30.45°C(estimate)
Density0.818 - 0.828g/cm³
Refractive Index1.419 - 1.423at 20°C
Vapor Pressure2.83 - 4.54mmHgat 25°C
Flash Point42.30°C(closed cup)
Water Solubility15,170 - 15,700mg/Lat 25°C
logP (o/w)1.957(estimate)

Sources:[1][2][3]

Chemical Properties and Reactivity

As a tertiary alcohol, this compound exhibits characteristic chemical reactivity. The presence of the hydroxyl group on a tertiary carbon atom influences its behavior in common organic reactions such as dehydration and oxidation.

Dehydration: this compound readily undergoes acid-catalyzed dehydration to yield a mixture of alkenes. The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a tertiary carbocation. Elimination of a proton from an adjacent carbon atom then leads to the formation of a double bond.

Oxidation: Tertiary alcohols, including this compound, are resistant to oxidation under standard conditions using common oxidizing agents like acidified potassium dichromate(VI) solution.[4][5][6][7] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed to form a carbonyl group.[4][5] Forcing conditions can lead to the cleavage of carbon-carbon bonds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established organic chemistry principles and may be adapted for specific laboratory conditions.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between 3-methyl-2-pentanone (B1360105) and methylmagnesium bromide.[8][9]

Materials:

  • (S)-3-Methyl-2-pentanone

  • Methylmagnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Place a solution of (S)-3-methyl-2-pentanone in anhydrous diethyl ether into the flask.

  • Cool the flask in an ice bath.

  • Add the methylmagnesium bromide solution in diethyl ether to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred solution of the ketone at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield this compound.

Acid-Catalyzed Dehydration of this compound

This procedure describes the dehydration of this compound to form a mixture of alkenes using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Place this compound in a round-bottom flask.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Set up a simple distillation apparatus.

  • Gently heat the mixture to distill the alkene products as they are formed. The boiling point of the alkenes will be lower than that of the starting alcohol.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any acidic residue.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • The final alkene product can be further purified by fractional distillation if necessary.

Oxidation of this compound

This protocol serves to demonstrate the resistance of a tertiary alcohol to oxidation under standard conditions.

Materials:

  • This compound

  • Potassium dichromate(VI) solution

  • Dilute sulfuric acid

  • Test tubes

  • Water bath

Procedure:

  • In a test tube, prepare an oxidizing solution by adding a few drops of dilute sulfuric acid to a small amount of potassium dichromate(VI) solution. The solution should be orange.

  • Add a few drops of this compound to the acidified potassium dichromate(VI) solution.

  • Gently warm the mixture in a hot water bath.

  • Observe any color change. In the case of a tertiary alcohol like this compound, the orange color of the dichromate(VI) ion should persist, indicating that no oxidation has occurred.[4][5][6]

Visualizations

The following diagrams illustrate key processes related to this compound.

synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (3-Methyl-2-pentanone, Methylmagnesium bromide) reaction Grignard Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy physical_props Physical Property Measurement (BP, Density, RI) product->physical_props final_product Characterized This compound

Caption: Workflow for the synthesis and characterization of this compound.

dehydration_mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products alcohol This compound protonation Protonation of Hydroxyl Group alcohol->protonation acid H-A (Acid Catalyst) acid->protonation oxonium Formation of Oxonium Ion protonation->oxonium loss_of_water Loss of Water oxonium->loss_of_water carbocation Formation of Tertiary Carbocation loss_of_water->carbocation water Water loss_of_water->water deprotonation Deprotonation carbocation->deprotonation alkenes Alkene Mixture (e.g., 2,3-Dimethyl-2-pentene) deprotonation->alkenes regenerated_acid A⁻ (Regenerated Catalyst) deprotonation->regenerated_acid

Caption: Acid-catalyzed dehydration mechanism of this compound.

References

Navigating the Isomeric Landscape of 2,3-Dimethyl-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and stereoisomers of 2,3-dimethyl-2-pentanol, a saturated alcohol with the molecular formula C7H16O. This document details the isomeric forms, their synthesis, separation, and comparative physicochemical properties, offering valuable insights for professionals in chemical research and drug development.

Structural Isomers of C7H16O Alcohols

This compound is one of numerous structural isomers of heptanol. Structural isomers share the same molecular formula but differ in the connectivity of their atoms. The diverse arrangements of the seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom give rise to a wide array of alcohols with distinct physical and chemical characteristics. A comprehensive list of these isomers, categorized by their carbon chain backbone, is provided in the data section of this guide. These include various positional isomers of heptanol, methylhexanols, ethylpentanols, and dimethylpentanols.

Stereoisomers of this compound

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. This compound possesses a chiral center at the third carbon atom (C3), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a dimethylhydroxymethyl group. This chirality gives rise to a pair of enantiomers: (R)-2,3-dimethyl-2-pentanol and (S)-2,3-dimethyl-2-pentanol.

Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and density. However, they rotate plane-polarized light in equal but opposite directions and can exhibit significantly different biological activities and pharmacological effects. The specific rotation of (-)-2,3-dimethyl-2-pentanol is a key characteristic that distinguishes it from its enantiomer.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the available quantitative data for this compound and a selection of its structural isomers. This allows for a direct comparison of their key physical properties.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (nD at 20°C)
This compound2,3-dimethylpentan-2-ol4911-70-0C7H16O116.20138-139-~0.828~1.423
(-)-2,3-Dimethyl-2-pentanol(S)-2,3-dimethylpentan-2-ol28357-68-8C7H16O116.20----
2,3-Dimethyl-1-pentanol2,3-dimethylpentan-1-ol10143-23-4C7H16O116.20155-156[1]-0.839 at 23.3°C[1]-
3-Methyl-3-hexanol3-methylhexan-3-ol597-96-6C7H16O116.20143[2]-0.823[2]-
2-Methyl-3-hexanol2-methylhexan-3-ol617-29-8C7H16O116.20141-143[3][4]-0.821[3]1.421[3]
2,4-Dimethyl-3-pentanol2,4-dimethylpentan-3-ol600-36-2C7H16O116.20139-140<-700.8291.425
3,4-Dimethyl-1-pentanol3,4-dimethylpentan-1-ol6570-87-2C7H16O116.20----
2-Heptanolheptan-2-ol543-49-7C7H16O116.20158-161-120.8171.421

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Specifically, this compound can be synthesized by reacting 3-methyl-2-pentanone (B1360105) with methylmagnesium bromide.

Materials:

  • 3-Methyl-2-pentanone

  • Methylmagnesium bromide (typically 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reactant Addition: A solution of 3-methyl-2-pentanone in anhydrous diethyl ether is placed in the round-bottom flask. The flask is cooled in an ice bath.

  • Grignard Reagent Addition: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Separation of this compound Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

The resolution of the (R) and (S) enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Materials:

  • Racemic this compound

  • HPLC-grade hexane (B92381)

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: A dilute solution of the racemic this compound is prepared in the mobile phase.

  • Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of hexane and isopropanol. The optimal ratio of these solvents needs to be determined experimentally to achieve the best separation (e.g., 90:10 hexane:isopropanol). The mobile phase should be filtered and degassed before use.

  • HPLC Analysis:

    • The chiral column is equilibrated with the mobile phase until a stable baseline is obtained.

    • A small volume of the sample solution is injected onto the column.

    • The enantiomers are separated as they travel through the column at different rates due to their differential interactions with the chiral stationary phase.

    • The separated enantiomers are detected as they elute from the column, typically using a UV detector (as the alcohol itself may not have a strong chromophore, derivatization to a UV-active ester might be necessary for sensitive detection).

  • Data Analysis: The chromatogram will show two separate peaks corresponding to the two enantiomers. The retention times and peak areas are used to determine the enantiomeric excess (ee) and the relative amounts of each enantiomer in the original mixture.

Mandatory Visualizations

Isomer_Relationships cluster_C7H16O C7H16O Alcohols cluster_Stereoisomers Stereoisomers of this compound Structural Isomers Structural Isomers This compound This compound Structural Isomers->this compound is a Other Heptanols Heptanols (1-, 2-, 3-, 4-) Structural Isomers->Other Heptanols includes Methylhexanols Methylhexanols (e.g., 2-Methyl-3-hexanol) Structural Isomers->Methylhexanols includes Dimethylpentanols Other Dimethylpentanols (e.g., 2,3-Dimethyl-1-pentanol) Structural Isomers->Dimethylpentanols includes Enantiomers Enantiomers This compound->Enantiomers exists as R_enantiomer (R)-2,3-Dimethyl-2-pentanol Enantiomers->R_enantiomer S_enantiomer (S)-2,3-Dimethyl-2-pentanol Enantiomers->S_enantiomer R_enantiomer->S_enantiomer mirror images

Caption: Relationship between structural and stereoisomers of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Ketone 3-Methyl-2-pentanone Reaction Grignard Reaction (Anhydrous Ether) Ketone->Reaction Grignard Methylmagnesium Bromide Grignard->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quenching Aqueous NH4Cl Workup Intermediate->Quenching Product Racemic this compound Quenching->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Separation_Workflow cluster_separation Separation of Enantiomers Racemate Racemic this compound HPLC Chiral HPLC Racemate->HPLC R_Enantiomer (R)-2,3-Dimethyl-2-pentanol HPLC->R_Enantiomer separates into S_Enantiomer (S)-2,3-Dimethyl-2-pentanol HPLC->S_Enantiomer separates into CSP Chiral Stationary Phase CSP->HPLC enables MobilePhase Mobile Phase (Hexane/Isopropanol) MobilePhase->HPLC carries

Caption: Workflow for the separation of this compound enantiomers by chiral HPLC.

References

Spectroscopic Data of 2,3-Dimethyl-2-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-2-pentanol, tailored for researchers, scientists, and drug development professionals. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (ppm) Integration Multiplicity
-OH~1.681HSinglet
-CH-~1.801HMultiplet
-CH₂-~1.312HMultiplet
C(2)-CH₃~1.14 - 1.156HSinglet
C(3)-CH₃~0.953HDoublet
-CH₂-CH₃~0.923HTriplet
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of a chiral center at C3, the two methyl groups attached to C2 are diastereotopic and may exhibit slightly different chemical shifts. The following are predicted chemical shifts based on empirical calculations and spectral databases.

Carbon Atom Predicted Chemical Shift (ppm)
C1 (-CH₂-C H₃)~10
C2 (-C (CH₃)₂OH)~75 (quaternary)
C3 (-C H(CH₃)-)~40
C4 (-C H₂-CH₃)~25
C5 (-CH₂-C H₃)~15
C2-CH₃~25-30 (two signals possible)
C3-CH₃~15-20

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. As a tertiary alcohol, this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
~3400 (broad)O-HStretchingStrong
~2960-2870C-H (alkane)StretchingStrong
~1465C-HBendingMedium
~1375C-H (methyl rock)BendingMedium
~1150C-OStretchingStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by the absence or very low intensity of the molecular ion peak (M⁺) due to the instability of tertiary alcohols under EI conditions. The molecular weight of this compound is 116.20 g/mol .[1]

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
101Moderate[M - CH₃]⁺α-cleavage (loss of a methyl radical from C2)
87Low[M - C₂H₅]⁺α-cleavage (loss of an ethyl radical from C3)
59High (often base peak)[C(CH₃)₂OH]⁺Cleavage of the C2-C3 bond
43Moderate[C₃H₇]⁺Isopropyl cation from fragmentation of the alkyl chain

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of liquid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3]

  • Ensure the sample is homogeneous. If necessary, gently vortex the tube.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]

  • Carefully place the NMR tube into the spinner turbine, ensuring the correct depth.

Data Acquisition (¹³C NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Set the appropriate acquisition parameters for a ¹³C NMR experiment, including the spectral width, number of scans, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.[5][6]

  • Acquire the spectrum. The use of DEPT (Distortionless Enhancement by Polarization Transfer) sequences (DEPT-90 and DEPT-135) can aid in distinguishing between CH, CH₂, and CH₃ groups.[5]

Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.[7][8][9]

Procedure:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7][10]

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of this compound onto the center of the ATR crystal.[7][9]

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[7]

  • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[7]

Mass Spectrometry (Electron Ionization)

Procedure:

  • Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.[11] For GC-MS, the sample is first vaporized in the heated injection port.

  • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Vaporization (GC Inlet) Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR ATR-FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data 1H & 13C NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Spectrum - Absorption Bands (cm-1) - Functional Group ID IR->IR_Data MS_Data Mass Spectrum - m/z Values - Fragmentation Pattern - Molecular Weight MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 2,3-Dimethyl-2-pentanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-pentanol, a tertiary heptanol, presents a unique solubility profile crucial for its application in various chemical processes, including synthesis, formulation, and purification. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring efficient downstream processing. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents such as acetone, ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol, and hexane (B92381) remains largely unreported. To facilitate the systematic collection and comparison of such crucial data, the following table is provided as a template for researchers to record their experimental findings.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Acetone
Ethanol
Dimethyl Sulfoxide (DMSO)
Methanol
Hexane
User-defined solvent

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established principles of solubility testing and can be adapted to specific laboratory conditions.

Method 1: Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the solubility of a liquid solute in a solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Glass vials with screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets.

  • Quantification:

    • Record the exact volume of the filtered saturated solution.

    • Transfer the solution to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven at an appropriate temperature may be necessary.

    • Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (138-139 °C) until a constant weight is achieved.

    • The final weight of the residue represents the mass of this compound dissolved in the known volume of the solvent.

  • Calculation:

    • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

    • Molar Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound) / Volume of aliquot (L)

      • Molar mass of this compound = 116.20 g/mol

Method 2: Cloud Point Titration

This method is useful for determining the solubility limit by titrating a solution of the solute with a solvent in which it is less soluble until turbidity is observed.

Materials:

  • This compound

  • A "good" solvent in which the alcohol is freely miscible.

  • The organic solvent for which solubility is to be determined (the "antisolvent").

  • Burette

  • Stirred, temperature-controlled vessel

  • Light source and detector (or visual observation)

Procedure:

  • Prepare a solution of known concentration of this compound in the "good" solvent.

  • Place a known volume of this solution in the temperature-controlled vessel.

  • Slowly titrate the solution with the "antisolvent" from a burette while continuously stirring.

  • The endpoint is reached when the solution becomes persistently turbid, indicating the onset of phase separation. This is known as the cloud point.

  • Record the volume of the antisolvent added.

  • The solubility can be calculated from the known concentrations and volumes of the solutions used.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination and validation of the solubility of this compound.

Solubility_Workflow start Start: Define Solvent & Temperature prep_materials Prepare Materials: - this compound - Solvent - Glassware start->prep_materials isothermal_exp Isothermal Saturation Experiment prep_materials->isothermal_exp add_excess Add excess solute to solvent isothermal_exp->add_excess equilibrate Equilibrate at constant T (e.g., 24-48h with agitation) add_excess->equilibrate sample_filter Withdraw & filter aliquot of supernatant equilibrate->sample_filter quantify Quantify Solute: Gravimetric or Chromatographic Method sample_filter->quantify calculate Calculate Solubility (g/100mL, mol/L) quantify->calculate validation Validation Step calculate->validation repeat_exp Repeat experiment (n≥3) validation->repeat_exp stat_analysis Statistical Analysis: Mean, Standard Deviation repeat_exp->stat_analysis report Report Final Solubility Data stat_analysis->report

Experimental workflow for solubility determination.

References

In-Depth Technical Guide: Safety and Handling of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,3-Dimethyl-2-pentanol. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical in a laboratory or industrial setting. This document summarizes key physical and chemical properties, toxicological data, hazard classifications, and detailed experimental protocols for safety assessment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 138-139 °C[2]
Flash Point 42.3 °C (108.1 °F)[2]
Vapor Pressure 4.54 mmHg at 25 °C[1]
Water Solubility 15.7 g/L at 25 °C[2]
logP (Octanol/Water Partition Coefficient) 1.957 (estimated)[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential for causing irritation.

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Pictograms:

alt text
alt text

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS) for this compound. Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment to avoid contact with skin, eyes, and the respiratory system.

The following diagram illustrates the logical relationship for the GHS classification of flammable liquids.

GHS_Flammable_Liquid_Classification start Liquid to be Classified flash_point Determine Flash Point (FP) and Initial Boiling Point (IBP) start->flash_point cat1 Category 1 FP < 23°C and IBP ≤ 35°C flash_point->cat1 FP < 23°C IBP ≤ 35°C cat2 Category 2 FP < 23°C and IBP > 35°C flash_point->cat2 FP < 23°C IBP > 35°C cat3 Category 3 23°C ≤ FP ≤ 60°C flash_point->cat3 23°C ≤ FP ≤ 60°C cat4 Category 4 60°C < FP ≤ 93°C flash_point->cat4 60°C < FP ≤ 93°C not_classified Not Classified as Flammable FP > 93°C flash_point->not_classified FP > 93°C

Caption: GHS Classification of Flammable Liquids.

Toxicological Information

Specific toxicological data for this compound, such as LD50 and LC50 values, have not been determined. [2]However, data from structurally similar tertiary alcohols can provide an indication of its toxicological profile. For instance, tert-Amyl alcohol (2-methyl-2-butanol), a close structural analog, has an acute oral LD50 of 1000 mg/kg in rats. [3] The primary toxicological concerns for this compound are:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.

  • Central Nervous System Depression: As with other alcohols, high concentrations of vapor may cause drowsiness, dizziness, and other narcotic effects.

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound or similar new chemical entities, standardized experimental protocols should be followed. The OECD Guidelines for the Testing of Chemicals are internationally recognized and provide a framework for such evaluations.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.

  • Main Study:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in a single dose.

    • A stepwise procedure is used, with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The response of the animals (signs of toxicity or death) at one dose level determines the next dose level.

    • A minimum of 5 animals are used per dose level that shows evidence of toxicity.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

The following diagram illustrates the experimental workflow for an acute oral toxicity study based on OECD guidelines.

Acute_Oral_Toxicity_Workflow start Start: New Chemical Entity sighting_study Conduct Sighting Study (Determine starting dose) start->sighting_study main_study Main Study: Dose Group 1 (e.g., 300 mg/kg) sighting_study->main_study observe1 Observe for 14 days (Toxicity/Mortality) main_study->observe1 dose_down Dose Down (e.g., 50 mg/kg) observe1->dose_down Toxicity/Mortality dose_up Dose Up (e.g., 2000 mg/kg) observe1->dose_up No/Minor Toxicity observe2 Observe for 14 days dose_down->observe2 observe3 Observe for 14 days dose_up->observe3 necropsy Gross Necropsy of all animals observe2->necropsy observe3->necropsy end End: Determine GHS Category necropsy->end

Caption: Workflow for Acute Oral Toxicity Testing.

Acute Dermal and Inhalation Toxicity

Similar OECD guidelines exist for acute dermal toxicity (OECD 402) and acute inhalation toxicity (OECD 403). These studies follow a similar pattern of dose administration, observation, and pathological examination to determine the potential for toxicity via these routes of exposure.

Skin and Eye Irritation
  • Skin Irritation (OECD Test Guideline 404): This in vivo test involves applying the substance to the shaved skin of an albino rabbit and observing for signs of erythema and edema over a period of time.

  • Eye Irritation (OECD Test Guideline 405): This in vivo test involves instilling the substance into the conjunctival sac of one eye of an albino rabbit and observing for effects on the cornea, iris, and conjunctiva.

In recent years, in vitro methods using reconstructed human epidermis (for skin irritation, OECD TG 439) and reconstructed human cornea-like epithelium (for eye irritation) are preferred to reduce animal testing.

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mists.

  • Keep away from ignition sources.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following diagram illustrates a general workflow for handling a chemical spill.

Spill_Response_Workflow start Chemical Spill Occurs assess Assess the Situation (Size, Hazards) start->assess evacuate Evacuate Immediate Area assess->evacuate Large or Hazardous Spill ppe Don Appropriate PPE assess->ppe Small, Manageable Spill evacuate->ppe If safe to re-enter contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report end End of Response report->end

Caption: Chemical Spill Response Workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the SDS for the most up-to-date and detailed safety information before handling any chemical.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the thermodynamic properties of 2,3-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental methodologies, and visualizations to illustrate fundamental concepts.

Physicochemical and Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of this compound. This data is essential for understanding the behavior of this compound in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H16O[1][2][3]
Molecular Weight 116.20 g/mol [1][2][3]
CAS Registry Number 4911-70-0[1][2]
Appearance Colorless to pale yellow liquid (estimated)[4]
Boiling Point 138.00 to 139.00 °C at 760.00 mm Hg (estimated)[4]
410.65 K to 412.15 K[5]
Vapor Pressure 4.54 mmHg at 25.00 °C (estimated)[1][4]
Water Solubility 1.57E+04 mg/L at 25 °C (experimental)[4]
LogP (o/w) 1.957 (estimated)[4]

Table 2: Thermodynamic Properties of this compound

PropertyValueSource
Ideal Gas Heat Capacity (Cp,gas) Data available, but specific values not found in search results.[6][7]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) Data available, but specific values not found in search results.[6][7]
Standard Gibbs Free Energy of Formation (ΔfG°) Data available, but specific values not found in search results.[6][7]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) Data available, but specific values not found in search results.[6][7]
Critical Temperature (Tc) Data available, but specific values not found in search results.[8]
Critical Pressure (Pc) Data available, but specific values not found in search results.[8]

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for a compound like this compound involves precise experimental techniques. Below are detailed methodologies for key experiments.

2.1 Combustion Calorimetry for Enthalpy of Combustion and Formation

Combustion calorimetry is a standard method to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.[9][10]

  • Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (bomb). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: A bomb calorimeter, high-pressure oxygen source, ignition system, and a precision thermometer.

  • Procedure:

    • A weighed sample of this compound is placed in a sample holder within the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known mass of water in an insulated container (calorimeter).

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is monitored and the final, maximum temperature is recorded.

  • Data Analysis: The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation can then be derived using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

2.2 Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure changes in heat capacity and the enthalpy of phase transitions.[11][12]

  • Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[11] The sample and reference are subjected to the same controlled temperature program.

  • Apparatus: A differential scanning calorimeter with a sample and reference pan, a furnace, and a temperature controller.

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated or cooled at a constant rate over the desired temperature range.

    • The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC curve shows peaks corresponding to phase transitions (e.g., melting, crystallization) and shifts in the baseline corresponding to changes in heat capacity. The area under a peak is proportional to the enthalpy change of the transition, and the change in the baseline level is related to the change in heat capacity.

Visualizations

The following diagrams illustrate the experimental workflow for calorimetry and the logical relationships between key thermodynamic properties.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Sample place Place in Sample Holder weigh->place seal Seal in Bomb (Combustion) or Pan (DSC) place->seal setup Setup Calorimeter seal->setup equilibrate Equilibrate Temperature setup->equilibrate initiate Initiate Reaction/Heating equilibrate->initiate record Record Data (Temp/Heat Flow) initiate->record calculate_q Calculate Heat (q) record->calculate_q normalize Normalize per mole/gram calculate_q->normalize derive Derive Thermodynamic Property normalize->derive

Caption: General experimental workflow for calorimetric measurements.

thermodynamic_relationships cluster_experimental Experimental Data cluster_derived Derived Properties delta_h_comb Enthalpy of Combustion (ΔH°comb) delta_h_form Enthalpy of Formation (ΔH°f) delta_h_comb->delta_h_form Hess's Law cp Heat Capacity (Cp) entropy Entropy (S) cp->entropy Integration delta_g_form Gibbs Free Energy of Formation (ΔG°f) delta_h_form->delta_g_form entropy->delta_g_form

Caption: Logical relationships between key thermodynamic properties.

References

A Technical Guide to the Industrial Applications of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2-pentanol, a versatile tertiary heptanol (B41253) with emerging potential in various industrial sectors. This document details its chemical and physical properties, synthesis methodologies, and current and prospective applications, with a focus on its utility as a solvent, a chemical intermediate, and a component in next-generation biofuels.

Physicochemical Properties

This compound is a colorless liquid characterized by a fragrant odor.[1] It is a volatile compound that is miscible with most organic solvents and has limited solubility in water.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC7H16O[1][3][4][5][6][7]
Molar Mass116.20 g/mol [1][4]
Density0.818 - 0.828 g/cm³[1][3][8]
Melting Point-30.45 °C (estimate)[1][3]
Boiling Point137.5 - 140 °C[1][3][8]
Water Solubility15.17 g/L at 25 °C[1][3]
Vapor Pressure2.83 - 4.54 mmHg at 25 °C[2][3][4]
Flash Point42.3 °C[2][3]
Refractive Index1.423[3][8]
logP (o/w)1.80 - 1.96[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry routes. The two primary methods are the main chain extension method and the Grignard reaction.[1]

Main Chain Extension Method

This method involves the synthesis of 2,3-dimethylpentanone as a precursor, which is then reduced to the corresponding alcohol via hydrogenation.[1]

Grignard Reaction

A common and versatile method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[1] This involves the reaction of an appropriate Grignard reagent with a ketone. For instance, sec-butylmagnesium bromide can be reacted with acetone (B3395972).

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound via the Grignard reaction of sec-butylmagnesium halide with acetone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromobutane (B33332) (sec-butyl bromide)

  • Acetone, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Separate the ethereal layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Below is a DOT script for a diagram illustrating the Grignard synthesis workflow.

G Grignard Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up and Purification Mg_turnings Magnesium Turnings Grignard_reagent sec-Butylmagnesium Bromide Mg_turnings->Grignard_reagent sec_BuBr 2-Bromobutane sec_BuBr->Grignard_reagent Reaction_mixture Reaction with Acetone Grignard_reagent->Reaction_mixture Acetone Acetone Acetone->Reaction_mixture Quenching Quenching (NH4Cl) Reaction_mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

Potential Industrial Applications

This compound is a compound with diverse potential industrial applications, ranging from a solvent and chemical intermediate to a promising biofuel component.

Solvent and Chemical Intermediate

With its amphiphilic nature, this compound can function as a solvent in various chemical processes.[1] It is also a valuable intermediate in the synthesis of other organic compounds such as ethers, esters, aldehydes, and acids.[1]

Fragrance and Cosmetics

This compound is reported to have a fragrant odor and has been considered for use in cosmetics and fragrances.[1] However, some sources indicate it is not recommended for fragrance use, suggesting a need for further evaluation of its allergenic potential and odor profile for such applications.[2]

Biofuel Additive

A significant area of interest for this compound is its potential use as a biofuel.[9][10][11] Isomers of pentanol (B124592) are being investigated as blending components with diesel and biodiesel to improve combustion and reduce harmful emissions.[9][10][11][12] Higher alcohols like pentanol offer advantages over lower alcohols due to their higher energy density, better blend stability, and less hygroscopic nature.[10] Studies on pentanol blends have shown potential for simultaneous reduction of NOx and soot emissions in compression ignition engines.[9][10]

Below is a DOT script for a diagram illustrating the logical relationship of this compound as a biofuel additive.

G This compound as a Biofuel Additive Biofuel_Additive This compound (Biofuel Additive) Blended_Fuel Blended Fuel Biofuel_Additive->Blended_Fuel blends with Diesel_Fuel Diesel Fuel Diesel_Fuel->Blended_Fuel Improved_Combustion Improved Combustion Blended_Fuel->Improved_Combustion leads to Reduced_Emissions Reduced Emissions (NOx, Soot) Improved_Combustion->Reduced_Emissions results in Engine_Performance Engine Performance Improved_Combustion->Engine_Performance affects

Caption: Logical flow of this compound as a biofuel additive.

Safety Information

This compound is generally considered to be of relatively low toxicity under normal use conditions.[1] However, as with most organic solvents, it can cause skin irritation.[1][13] It is recommended to use appropriate personal protective equipment, such as gloves and safety glasses, and to avoid inhalation of its vapors.[1]

Conclusion

This compound is a chemical compound with a promising future in various industrial applications. Its properties as a solvent and a chemical intermediate are well-established. The most significant emerging application appears to be in the field of biofuels, where it has the potential to contribute to cleaner and more efficient combustion in diesel engines. Further research into its performance as a fuel additive and a comprehensive evaluation of its toxicological and environmental profile will be crucial for its widespread industrial adoption.

References

An In-depth Technical Guide to 2,3-Dimethyl-2-pentanol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,3-dimethyl-2-pentanol, a tertiary heptanol, for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a summary of its key physicochemical properties.

Discovery and History

While a singular definitive paper announcing the "discovery" of this compound is not readily apparent, its synthesis and characterization are rooted in the systematic investigations of isomeric alcohols that took place in the early to mid-20th century. The scientific literature of that era, with a focus on the properties and synthesis of various isomers of heptane (B126788) and related compounds, laid the groundwork for the identification of this specific tertiary alcohol. Key publications from the 1920s through the 1950s by researchers such as Edgar, Calingaert, Ginnings, Hauser, Schmerling, and Meisinger extensively detailed the preparation and properties of numerous isomeric heptanols.[1] It is within this body of work, aimed at understanding the relationships between structure and physical properties like boiling point and solubility, that this compound was likely first synthesized and characterized.

The primary method for synthesizing tertiary alcohols during this period was the Grignard reaction, a powerful tool for carbon-carbon bond formation. The reaction of a Grignard reagent with a ketone would have been a straightforward and reliable method for producing this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fragrant odor.[2] It is a volatile organic compound and is miscible with many organic solvents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆O[2][3]
Molar Mass116.20 g/mol [2][3]
Density0.828 g/mL[4]
Boiling Point137.5 - 139.0 °C[2][5]
Melting Point25 °C[4]
Refractive Index1.423[4]
Water Solubility15.17 g/L at 25 °C[2]
Vapor Pressure4.54 mmHg at 25 °C[3]
logP (o/w)1.957 (estimated)[5]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

SpectroscopyKey FeaturesSource
¹H NMRChemical shifts (ppm) in CDCl₃: ~1.80, ~1.68, ~1.31, ~1.15, ~0.95, ~0.92, ~0.89[6]
¹³C NMRData available on SpectraBase, acquired on a Bruker WH-90 instrument.[3][7]
Mass SpectrometryMolecular ion peak (m/z): 116. Key fragments: 101, 87, 59.[6]
Infrared (IR)Data available in the NIST Chemistry WebBook.[1]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Grignard reaction. An alternative approach involves the reduction of a corresponding ketone.

Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent with a ketone. There are two primary pathways to achieve this synthesis, both of which are highly effective.

Pathway A: Reaction of sec-Butylmagnesium Bromide with Acetone (B3395972)

In this pathway, sec-butylmagnesium bromide is prepared from 2-bromobutane (B33332) and magnesium metal, and then reacted with acetone to yield the desired tertiary alcohol.

grignard_pathway_A cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products sec_BuBr 2-Bromobutane Grignard sec-Butylmagnesium Bromide sec_BuBr->Grignard + Mg in dry ether Mg Magnesium Acetone Acetone Alkoxide Magnesium Alkoxide Intermediate Acetone->Alkoxide Grignard->Alkoxide + Acetone Product This compound Alkoxide->Product + Aqueous Workup Workup Aqueous Workup (e.g., H₃O⁺) Workup->Product

Caption: Synthesis of this compound via Grignard Pathway A.

Pathway B: Reaction of Methylmagnesium Bromide with 3-Methyl-2-pentanone (B1360105)

Alternatively, methylmagnesium bromide can be reacted with 3-methyl-2-pentanone to form this compound.

grignard_pathway_B cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MeBr Bromomethane Grignard Methylmagnesium Bromide MeBr->Grignard + Mg in dry ether Mg Magnesium Ketone 3-Methyl-2-pentanone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Grignard->Alkoxide + 3-Methyl-2-pentanone Product This compound Alkoxide->Product + Aqueous Workup Workup Aqueous Workup (e.g., H₃O⁺) Workup->Product

Caption: Synthesis of this compound via Grignard Pathway B.

Experimental Protocol: Grignard Synthesis (Adapted from a general procedure for tertiary alcohols)

This protocol is based on Pathway A.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromobutane

  • Acetone

  • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) or dilute strong acid (e.g., sulfuric acid) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromobutane solution to the flask to initiate the reaction. The reaction may be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has reacted.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for a specified time to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or a dilute solution of sulfuric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point.

Reduction of 3,3-Dimethyl-2-pentanone (B1585287)

An alternative synthesis route is the reduction of 3,3-dimethyl-2-pentanone. This can be achieved through catalytic hydrogenation.

reduction_workflow Ketone 3,3-Dimethyl-2-pentanone Hydrogenation Catalytic Hydrogenation Ketone->Hydrogenation Product This compound Hydrogenation->Product Catalyst Catalyst (e.g., Pd/C, Ru-BINAP) Catalyst->Hydrogenation H2 H₂ H2->Hydrogenation

Caption: Synthesis of this compound via Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

Materials:

  • 3,3-Dimethyl-2-pentanone

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Reaction flask

Procedure:

  • Reaction Setup:

    • In a suitable reaction flask, dissolve 3,3-dimethyl-2-pentanone in the chosen solvent.

    • Carefully add the hydrogenation catalyst to the solution.

    • Place the flask in the hydrogenation apparatus.

  • Hydrogenation:

    • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

    • Pressurize the apparatus with hydrogen gas to the desired pressure.

    • Stir or agitate the reaction mixture at a controlled temperature.

    • Monitor the reaction progress by measuring hydrogen uptake.

  • Workup and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate by rotary evaporation.

    • Purify the resulting this compound by distillation.

Applications

This compound is primarily used as a solvent and an intermediate in the chemical industry.[2] Its structure makes it a useful building block for the synthesis of other organic compounds such as ethers and esters.[2] It may also find application as a component in fragrances due to its characteristic odor.[2]

Safety Information

As an organic solvent, this compound may cause irritation and has some level of toxicity.[2] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area to avoid skin contact and inhalation of vapors.[2]

References

Methodological & Application

Application Note: Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of the tertiary alcohol, 2,3-dimethyl-2-pentanol. The method employs a Grignard reaction, a robust and versatile carbon-carbon bond-forming strategy widely used in organic synthesis.[1][2] The protocol outlines the preparation of a methylmagnesium halide Grignard reagent followed by its nucleophilic addition to 3-methyl-2-pentanone (B1360105). This application note includes a comprehensive materials list, step-by-step experimental procedures, safety precautions, and a summary of quantitative data.

Reaction Scheme

The synthesis proceeds in two main stages: first, the formation of the Grignard reagent (methylmagnesium bromide), and second, its reaction with a ketone (3-methyl-2-pentanone) followed by an acidic work-up to yield the desired tertiary alcohol.[3][4]

Stage 1: Formation of Grignard Reagent

  • CH₃Br + Mg → CH₃MgBr (in anhydrous diethyl ether)

Stage 2: Grignard Reaction and Work-up

  • CH₃MgBr + 3-methyl-2-pentanone → Intermediate Alkoxide

  • Intermediate Alkoxide + H₃O⁺ → this compound + Mg(OH)Br

Overall Reaction:

Reaction scheme for the synthesis of this compound

Data Presentation: Reagents and Reaction Parameters

The following table summarizes the quantitative data for the synthesis.

Parameter Value Notes
Reactants
Magnesium Turnings2.67 g (0.11 mol)Should be dry and activated.
Bromomethane (B36050)10.44 g (0.11 mol)Typically supplied in a solution with ether.
3-Methyl-2-pentanone10.0 g (0.10 mol)Limiting reagent.
Solvent
Anhydrous Diethyl Ether~150 mLMust be extremely dry to prevent quenching the Grignard reagent.[5]
Reaction Conditions
Grignard Formation Temp.Gentle Reflux (~34°C)Reaction is exothermic and may need initial warming to start.[6]
Ketone Addition Temp.0-5°C (Ice Bath)To control the exothermic reaction.
Reaction Time~2-3 hoursIncludes Grignard formation and reaction with the ketone.
Work-up Reagents
Saturated NH₄Cl (aq)~100 mLFor quenching the reaction.
Diethyl Ether (for extraction)~100 mL
Saturated NaHCO₃ (aq)~50 mLFor washing.
Brine (Saturated NaCl)~50 mLFor washing.
Anhydrous MgSO₄As neededFor drying the organic layer.
Product Information
Product NameThis compound
Molecular FormulaC₇H₁₆O
Molar Mass116.20 g/mol [7]
Theoretical Yield11.62 gBased on 0.10 mol of 3-methyl-2-pentanone.
Expected Yield8.7 - 10.5 g (75-90%)Typical range for Grignard reactions.
Boiling Point141-142°C

Experimental Protocols

3.1 Materials and Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel (500 mL)

  • Standard distillation apparatus

  • Glassware for extraction and storage

  • All glassware must be oven-dried before use to ensure anhydrous conditions.[5][6]

3.2 Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble the dry 250 mL three-necked flask with a magnetic stir bar, the reflux condenser (with a CaCl₂ drying tube), and the dropping funnel.

  • Magnesium: Place 2.67 g of magnesium turnings into the flask. Briefly flame-dry the flask with the magnesium inside under a flow of nitrogen or argon to ensure all moisture is removed. Allow to cool.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium.

  • Reagent Addition: Prepare a solution of 10.44 g of bromomethane in 50 mL of anhydrous diethyl ether in the dropping funnel. Add about 1-2 mL of this solution to the magnesium.

  • Reaction Start: The reaction should begin within a few minutes, indicated by bubbling and the formation of a cloudy/gray solution. If it does not start, gently warm the flask with a water bath or add a small crystal of iodine.[6]

  • Completion: Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for another 30-45 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent.

3.3 Part B: Synthesis of this compound

  • Cooling: Cool the prepared Grignard reagent in an ice bath to 0-5°C.

  • Ketone Addition: Prepare a solution of 10.0 g of 3-methyl-2-pentanone in 40 mL of anhydrous diethyl ether in the dropping funnel.

  • Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C throughout the addition. A thick, white precipitate will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

3.4 Part C: Work-up and Purification

  • Quenching: Cool the reaction flask in a large ice bath. Slowly and carefully add 100 mL of cold, saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution dropwise through the dropping funnel to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. The mixture will separate into two layers. Remove the lower aqueous layer.

  • Washing: Wash the organic (ether) layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and then 50 mL of brine.

  • Drying: Drain the ether layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: Decant or filter the dried ether solution and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 141-142°C. Weigh the final product and calculate the percent yield.

3.5 Safety Precautions

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.

  • Grignard Reagents: React violently with water and protic solvents.[5] Ensure all equipment is perfectly dry. The reaction is highly exothermic and requires careful temperature control.

  • Bromomethane: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow prep Apparatus Setup (Dry Glassware) grignard_prep Prepare Grignard Reagent (CH3Br + Mg in Ether) prep->grignard_prep Add Reagents ketone_add React with Ketone (3-Methyl-2-pentanone) grignard_prep->ketone_add Cool & Add Ketone workup Aqueous Work-up (Quench with NH4Cl) ketone_add->workup After 1h extract Liquid-Liquid Extraction workup->extract Separate Layers purify Purification (Distillation) extract->purify Dry & Evaporate product Final Product: This compound purify->product Collect Fraction

Caption: Workflow for the Grignard synthesis of this compound.

References

Application Notes and Protocols for 2,3-Dimethyl-2-pentanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-pentanol is a tertiary alcohol that sees use in the chemical industry as both a solvent and an intermediate in organic synthesis. Its molecular structure, characterized by a hydroxyl group attached to a sterically hindered tertiary carbon, imparts specific physical and chemical properties that dictate its potential applications as a reaction medium. This document provides an overview of its properties and explores its theoretical utility as a solvent in various organic reactions, based on the general principles of solvent effects in organic chemistry. It is important to note that while its role as a solvent is acknowledged, specific, detailed protocols for its use in named organic reactions are not widely documented in readily available scientific literature.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for predicting its behavior as a solvent and for designing potential experimental setups. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 138-139 °C at 760 mmHg[2]
Melting Point -30.45 °C (estimate)[3]
Density 0.818 g/cm³[3]
Solubility in Water 15.17 g/L at 25 °C[3]
Solubility in Organic Solvents Miscible with most organic solvents
Flash Point 42.3 °C[3]
Vapor Pressure 2.83 mmHg at 25 °C[3]

Theoretical Applications in Organic Reactions

Based on its structural characteristics as a bulky, polar protic solvent, the following sections outline the theoretical suitability of this compound for various classes of organic reactions.

Nucleophilic Substitution and Elimination Reactions

The polarity and protic nature of this compound suggest its potential to influence the pathways of nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions.

  • SN1 and E1 Reactions: As a polar protic solvent, this compound would be expected to favor SN1 and E1 reaction mechanisms.[4][5] Its ability to solvate both cations and anions through hydrogen bonding can stabilize the carbocation intermediate and the leaving group, thus promoting these unimolecular pathways. The bulky nature of the solvent, however, might influence the stereochemical outcome and the ratio of substitution to elimination products.

  • SN2 and E2 Reactions: The use of this compound in SN2 reactions would likely be disfavored. Protic solvents, in general, can solvate and deactivate strong nucleophiles through hydrogen bonding, thereby slowing down the rate of bimolecular substitution.[4] Conversely, the increased effective "bulk" of the solvated base in a protic medium could favor E2 reactions.[6]

A logical workflow for considering the impact of this compound on these competing pathways is presented below.

G Solvent Effect Logic for Substitution vs. Elimination A Reaction with Charged Nucleophile/Base B This compound as Solvent A->B C Polar Protic Nature B->C D Bulky Structure B->D E Stabilization of Carbocation Intermediate C->E F Solvation and Deactivation of Nucleophile C->F G Increased Steric Hindrance around Base D->G H Favors SN1/E1 Pathways E->H I Disfavors SN2 Pathway F->I J Potentially Favors E2 Pathway G->J

Caption: Logical workflow of solvent effects.

Esterification of Sterically Hindered Substrates

The synthesis of esters from sterically hindered carboxylic acids and alcohols can be challenging. While no specific protocols using this compound were found, its bulky nature could potentially be advantageous in specific scenarios. For instance, it might serve as a suitable medium for reactions where the solvent is not intended to participate but rather to provide a specific steric environment. However, its own hydroxyl group could lead to competitive side reactions.

Experimental Protocols

Despite a comprehensive search of scientific databases and patent literature, no specific experimental protocols detailing the use of this compound as a primary solvent for a named organic reaction could be identified. The information available points to its general use as a solvent in industrial settings, likely as a component in solvent mixtures, rather than as a standalone, well-characterized reaction medium for specific synthetic transformations in a laboratory context.

Therefore, the following represents a general and hypothetical protocol for evaluating this compound as a solvent for a generic reaction, such as an SN1 reaction of a tertiary alkyl halide.

Hypothetical Protocol: Solvolysis of tert-Amyl Chloride

Objective: To evaluate the efficacy of this compound as a solvent for the SN1/E1 reaction of tert-amyl chloride.

Materials:

  • tert-Amyl chloride

  • This compound (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of anhydrous this compound.

  • Add 5.0 g of tert-amyl chloride to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 138-140 °C) and maintain for 4 hours.

  • Monitor the reaction progress by taking aliquots periodically and analyzing by GC-MS to observe the consumption of the starting material and the formation of products (e.g., 2-methyl-2-butene, 2-methyl-1-butene, and potentially the ether product from reaction with the solvent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS and ¹H NMR to determine the product distribution and yield.

G Hypothetical Experimental Workflow A Reactants: tert-Amyl Chloride Solvent: this compound B Reflux at 138-140 °C for 4h A->B C Reaction Monitoring (GC-MS) B->C D Work-up: Quench with Water B->D E Extraction with Diethyl Ether D->E F Wash with NaHCO3 and Brine E->F G Drying and Concentration F->G H Product Analysis (GC-MS, NMR) G->H

References

Application Notes and Protocols: Dehydration of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis, providing a reliable method for the preparation of alkenes. This application note details the reaction mechanism, experimental protocol, and product analysis for the dehydration of the tertiary alcohol, 2,3-dimethyl-2-pentanol. This reaction proceeds via an E1 (elimination, unimolecular) mechanism, leading to the formation of a mixture of alkene isomers. Understanding the principles of this reaction, including regioselectivity as described by Zaitsev's rule, is crucial for controlling reaction outcomes and synthesizing desired olefinic products which can serve as key intermediates in drug development and other areas of chemical research.

Reaction Mechanism

The dehydration of this compound is a classic example of an E1 elimination reaction, which occurs in three key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺).[1][2][3][4]

  • Formation of a Carbocation: The protonated alcohol, an alkyloxonium ion, dissociates by losing a molecule of water to form a relatively stable tertiary carbocation.[1][2][3][4][5] This step is the slow, rate-determining step of the reaction.

  • Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in the formation of an alkene.[1][4]

This mechanism can lead to a mixture of alkene products if there are non-equivalent beta-hydrogens that can be removed. The regioselectivity of the elimination is governed by Zaitsev's Rule , which states that the major product will be the most substituted (and therefore most stable) alkene.[6] In the case of this compound, this leads to the preferential formation of 2,3-dimethyl-2-pentene.

Potential for Carbocation Rearrangement

While the initially formed carbocation is a stable tertiary carbocation, it is important for researchers to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, which could lead to the formation of unexpected alkene products. In the dehydration of this compound, the tertiary carbocation is the most stable carbocation that can be readily formed, so significant rearrangement is not expected to be the major pathway.

Product Distribution

The dehydration of this compound can theoretically yield three different alkene isomers. The product distribution is dictated by the stability of the resulting alkenes, with the most substituted alkene being the major product according to Zaitsev's rule.

Product NameStructureSubstitutionExpected Distribution (Illustrative)
2,3-Dimethyl-2-penteneCH₃-C(CH₃)=C(CH₃)-CH₂-CH₃TetrasubstitutedMajor Product (~85%)
2,3-Dimethyl-1-penteneCH₂=C(CH₃)-CH(CH₃)-CH₂-CH₃DisubstitutedMinor Product (~10%)
3,4-Dimethyl-2-pentene (E/Z)CH₃-CH=C(CH₃)-CH(CH₃)₂TrisubstitutedMinor Product (~5%)

Note: The provided distribution percentages are illustrative and based on the principles of Zaitsev's rule. Actual experimental yields may vary depending on reaction conditions.

Experimental Protocol

This protocol outlines a general procedure for the acid-catalyzed dehydration of this compound.

Materials and Reagents
  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Heating mantle or sand bath

  • Ice bath

Procedure
  • Reaction Setup: In a round-bottom flask, cautiously add this compound and a few boiling chips. Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid. A typical molar ratio of alcohol to acid catalyst is around 4:1.

  • Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or sand bath. The alkene products, having lower boiling points than the starting alcohol, will distill over as they are formed.[7] This removal of the product from the reaction mixture helps to drive the equilibrium towards the formation of the alkenes. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

    • Wash the organic layer with water to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

    • Decant or filter the dried liquid to remove the drying agent.

  • Characterization: The resulting alkene mixture can be analyzed by various spectroscopic and chromatographic techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the different alkene isomers and determine their relative abundance.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structures of the alkene isomers.

    • Infrared (IR) Spectroscopy: To confirm the presence of C=C double bonds and the absence of the -OH group from the starting material.

Visualizations

Reaction Mechanism

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-determining) cluster_step3 Step 3: Deprotonation Alcohol This compound Oxonium Protonated Alcohol (Alkyloxonium ion) Alcohol->Oxonium + H⁺ H+ H⁺ Carbocation Tertiary Carbocation Oxonium->Carbocation - H₂O Alkene_major 2,3-Dimethyl-2-pentene (Major) Carbocation->Alkene_major - H⁺ (from C3) Alkene_minor1 2,3-Dimethyl-1-pentene (Minor) Carbocation->Alkene_minor1 - H⁺ (from C1 methyl) Alkene_minor2 3,4-Dimethyl-2-pentene (Minor) Carbocation->Alkene_minor2 - H⁺ (from C4) Water H₂O Base Base (H₂O or HSO₄⁻)

Caption: E1 reaction mechanism for the dehydration of this compound.

Experimental Workflow

Experimental_Workflow start Start: this compound reactants Mix with Acid Catalyst (H₂SO₄ or H₃PO₄) start->reactants distillation Heat and Distill Alkene Products reactants->distillation workup Wash with NaHCO₃ and Water distillation->workup drying Dry with Anhydrous Na₂SO₄ workup->drying analysis Analyze Products (GC-MS, NMR, IR) drying->analysis end End: Mixture of Alkenes analysis->end

Caption: A generalized experimental workflow for alcohol dehydration.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-2-pentanol (C7H16O, MW: 116.20 g/mol ) is a tertiary alcohol with applications in various chemical syntheses and as a potential impurity or metabolite in pharmaceutical and industrial processes.[1] Accurate and reliable quantification and identification of this compound are crucial for quality control, metabolic studies, and chemical research. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation and definitive identification of volatile compounds like this compound. This application note provides a detailed protocol for its analysis, including sample preparation, instrument parameters, and data interpretation.

Key Challenges and Methodological Considerations

The analysis of tertiary alcohols by GC-MS presents specific challenges:

  • Molecular Ion Instability: The molecular ion peak of tertiary alcohols is often weak or entirely absent in the mass spectrum under electron ionization (EI) conditions.[2][3]

  • Fragmentation: Alcohols readily undergo fragmentation through processes like dehydration (loss of H₂O) and alpha-cleavage (loss of an alkyl group).[3][4] Understanding these patterns is key to spectral interpretation.

  • Column Choice: The polarity of the GC column is critical for achieving good peak shape and separation. Polar columns are often recommended for alcohol analysis.[5]

This protocol is designed to address these challenges and provide a reliable analytical method.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol or Hexane (GC or HPLC grade) for sample dilution

  • 2 mL autosampler vials with caps

  • Microsyringe for sample injection

2. Standard and Sample Preparation A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving the pure standard in a suitable solvent like methanol. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 mg/L). Samples containing unknown concentrations of the analyte should be diluted to fall within this calibration range.

3. GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is used. The following parameters are recommended but may require optimization based on the specific instrument.

Parameter Condition
Gas Chromatograph
ColumnLow-polarity column (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.0 mL/min
Injection ModeSplit (e.g., 50:1 split ratio)
Injection Volume1.0 µL
Injector Temperature250 °C
Oven ProgramInitial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Interface Temperature250 °C
Measurement ModeFull Scan
Mass Scan Rangem/z 40 - 250
Solvent Delay3 minutes

Workflow Diagram

GCMS_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Dilution Sample Dilution Sample_Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Analyte Volatilization Detection Mass Spectrometry (EI, Full Scan) Separation->Detection Compound Elution Peak_Integration Peak Identification & Integration Detection->Peak_Integration Data Acquisition Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Presentation and Results

Mass Spectrum Interpretation

The mass spectrum of this compound is characterized by specific fragmentation patterns.[1] As is common with tertiary alcohols, the molecular ion peak (M+) at m/z 116 is expected to be very weak or absent.[2] Key fragments include:

  • m/z 101: Loss of a methyl group ([M-15]+).

  • m/z 87: Loss of an ethyl group ([M-29]+), often the base peak resulting from the cleavage of the largest alkyl group attached to the alpha-carbon.[3]

  • m/z 98: Loss of water ([M-18]+), a common fragmentation pathway for alcohols.[2][3]

  • m/z 59: A significant peak corresponding to the C₃H₇O+ fragment.

Confirmation of the compound's identity is achieved by matching the acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library.[1]

Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve from the analysis of known standards. The peak area of the characteristic m/z 87 ion is plotted against the concentration. The following table shows example data for a five-point calibration curve.

Standard ID Concentration (mg/L) Retention Time (min) Peak Area (m/z 87)
STD-11.07.4515,480
STD-25.07.4578,120
STD-310.07.46155,950
STD-425.07.45390,500
STD-550.07.46782,100

A linear regression of this data typically yields a correlation coefficient (R²) > 0.99, demonstrating a strong linear relationship between concentration and instrument response.

Conclusion

The protocol described provides a reliable and robust method for the qualitative and quantitative analysis of this compound using GC-MS. The established GC conditions allow for excellent chromatographic separation, while the mass spectrometric data provides definitive identification based on characteristic fragmentation patterns. This application note serves as a comprehensive guide for researchers requiring the analysis of this and similar tertiary alcohols.

References

Application Notes and Protocols: 2,3-Dimethyl-2-pentanol as a Potential Biofuel Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the application of 2,3-Dimethyl-2-pentanol as a biofuel is limited in publicly available literature. The following application notes and protocols are based on the properties of this compound and extrapolated from established research on other higher alcohols and pentanol (B124592) isomers being investigated as biofuels.

Introduction

Higher alcohols, such as isomers of pentanol, are gaining significant attention as potential biofuels and fuel additives.[1] They offer several advantages over traditional ethanol, including higher energy density, lower hygroscopicity, and better blending properties with gasoline and diesel fuels.[2][3] this compound, a tertiary heptyl alcohol with the chemical formula C7H16O, presents an interesting candidate for biofuel research due to its branched structure, which may contribute to a higher octane (B31449) rating.[4][5] This document outlines potential applications and experimental protocols for the evaluation of this compound as a biofuel.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior as a fuel component.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H16O[4][5]
Molar Mass116.20 g/mol [4][5]
Density0.828 g/cm³[4]
Boiling Point137.5 - 139.0 °C[4][6]
Melting Point-30.45 °C (estimate)[4]
Vapor Pressure4.54 mmHg @ 25 °C[5][6]
Flash Point42.3 °C (estimate)[6]
Water Solubility15,700 mg/L @ 25 °C[6]

Potential Synthesis Pathways for Biofuel Production

While industrial synthesis of this compound is established, its production from renewable feedstocks would be essential for its classification as a biofuel.[4] A potential biosynthetic pathway could be engineered in microorganisms, analogous to the production of other branched-chain higher alcohols like isobutanol. Alternatively, chemical catalytic routes from bio-derived intermediates could be explored. A generalized workflow for its synthesis and purification is proposed below.

G cluster_0 Synthesis and Purification Workflow Bio-based Feedstock Bio-based Feedstock Fermentation/Catalytic Conversion Fermentation/Catalytic Conversion Bio-based Feedstock->Fermentation/Catalytic Conversion Crude this compound Crude this compound Fermentation/Catalytic Conversion->Crude this compound Distillation/Purification Distillation/Purification Crude this compound->Distillation/Purification Pure this compound Pure this compound Distillation/Purification->Pure this compound

Caption: Hypothetical workflow for the production of this compound from bio-based feedstocks.

Experimental Protocols

The following protocols are adapted from standard methods for biofuel analysis and testing.[7][8]

Protocol 1: Preparation of Biofuel Blends
  • Objective: To prepare stable blends of this compound with gasoline or diesel for fuel property analysis and engine testing.

  • Materials:

    • Pure this compound (>98% purity)

    • Gasoline (e.g., RON 95) or Diesel (e.g., EN 590)

    • Glass beakers and graduated cylinders

    • Magnetic stirrer and stir bars

  • Procedure:

    • Calculate the required volumes of this compound and the base fuel (gasoline or diesel) to achieve the desired blend ratios (e.g., 5%, 10%, 20% by volume, denoted as P5, P10, P20).

    • Add the calculated volume of the base fuel to a glass beaker.

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Slowly add the calculated volume of this compound to the base fuel.

    • Continue stirring for 15-20 minutes to ensure a homogenous mixture.

    • Visually inspect the blend for any phase separation.

    • Store the prepared blends in airtight, labeled containers in a cool, dark place.

Protocol 2: Analysis of Key Fuel Properties
  • Objective: To characterize the fundamental fuel properties of this compound and its blends.

  • Methods: A variety of analytical techniques are employed for biofuel characterization.[7][8]

    • Density: Measured using a digital density meter according to ASTM D4052.

    • Viscosity: Kinematic viscosity is determined using a viscometer following ASTM D445.

    • Calorific Value (Heating Value): The higher heating value (HHV) is measured using a bomb calorimeter according to ASTM D240.

    • Octane Number (for gasoline blends): Research Octane Number (RON) and Motor Octane Number (MON) are determined using a cooperative fuel research (CFR) engine following ASTM D2699 and ASTM D2700, respectively.

    • Cetane Number (for diesel blends): Determined using an ignition quality tester (IQT) according to ASTM D6890.

    • Flash Point: Measured using a Pensky-Martens closed-cup tester as per ASTM D93.

    • Distillation Characteristics: Determined according to ASTM D86.

    • Cold Flow Properties: Cloud Point (ASTM D2500) and Pour Point (ASTM D97) are determined to assess low-temperature performance.[8]

Table 2: Hypothetical Fuel Properties of this compound and its Blends

This table presents hypothetical data based on known properties of other pentanol isomers for illustrative purposes. Actual experimental data would be required for validation.

Fuel/BlendDensity (g/cm³)Kinematic Viscosity (cSt @ 40°C)Lower Heating Value (MJ/kg)RON (estimated)Cetane Number (estimated)
Gasoline0.7450.643.595N/A
Diesel0.8353.542.8N/A51
This compound0.828~4.0~35.0~105~15
P10 (10% in Gasoline)0.753~0.7~42.7~96N/A
D10 (10% in Diesel)0.834~3.3~42.0N/A~47
Protocol 3: Engine Performance and Emissions Testing
  • Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.

  • Apparatus:

    • A single-cylinder spark-ignition (SI) engine for gasoline blends or a compression-ignition (CI) engine for diesel blends.

    • Dynamometer to control engine load and speed.

    • Fuel consumption measurement system.

    • Exhaust gas analyzer to measure CO, CO2, HC, and NOx emissions.[9]

    • Smoke meter for diesel engine testing.

  • Procedure:

    • Warm up the engine with the base fuel until stable operating conditions are reached.

    • Record baseline performance (brake power, torque, brake specific fuel consumption) and emissions data at various engine loads and speeds.

    • Switch the fuel supply to the prepared biofuel blend (e.g., P10 or D10).

    • Allow the engine to run for a sufficient period to ensure the new fuel has flushed through the system.

    • Repeat the performance and emissions measurements at the same engine operating points as the baseline fuel.

    • Compare the data for the biofuel blends with the baseline data to evaluate the impact of this compound addition.

G cluster_1 Engine Testing Workflow Prepare Fuel Blends Prepare Fuel Blends Engine Setup & Warm-up Engine Setup & Warm-up Prepare Fuel Blends->Engine Setup & Warm-up Baseline Test (Gasoline/Diesel) Baseline Test (Gasoline/Diesel) Engine Setup & Warm-up->Baseline Test (Gasoline/Diesel) Biofuel Blend Test Biofuel Blend Test Engine Setup & Warm-up->Biofuel Blend Test Data Acquisition Data Acquisition Baseline Test (Gasoline/Diesel)->Data Acquisition Biofuel Blend Test->Data Acquisition Performance Analysis Performance Analysis Data Acquisition->Performance Analysis Emissions Analysis Emissions Analysis Data Acquisition->Emissions Analysis Results Comparison Results Comparison Performance Analysis->Results Comparison Emissions Analysis->Results Comparison

Caption: A generalized workflow for engine performance and emissions testing of biofuel blends.

Conclusion and Future Directions

This compound possesses physicochemical properties that suggest it could be a viable candidate for biofuel applications, particularly as a high-octane blending component for gasoline. Its branched structure is advantageous for combustion properties. However, extensive research is required to validate its performance and to develop sustainable production methods. Future work should focus on:

  • Experimental validation of the fuel properties outlined in this document.

  • Optimization of biofuel blends to maximize performance and minimize emissions.

  • Investigation of biosynthetic or catalytic production routes from renewable feedstocks.

  • Long-term engine durability studies to assess the impact of this compound on engine components.

The protocols and data presented here provide a foundational framework for researchers to begin exploring the potential of this compound as a next-generation biofuel.

References

Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of the tertiary alcohol, 2,3-dimethyl-2-pentanol. The methodology centers on a Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction.[1] The protocol outlines the reaction between sec-butylmagnesium bromide, formed in situ from 2-bromobutane (B33332) and magnesium metal, and acetone (B3395972). This nucleophilic addition of the Grignard reagent to the ketone carbonyl group, followed by an aqueous workup, yields the desired tertiary alcohol.[1][2] This document is intended for researchers and professionals in the fields of organic chemistry and drug development, providing a comprehensive guide for the preparation of this compound.

Introduction

Tertiary alcohols are pivotal structural motifs in a vast array of organic molecules, including pharmaceuticals, fragrances, and specialty chemicals. The Grignard reaction stands as a cornerstone of synthetic organic chemistry for the preparation of alcohols.[1] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde.[1] Specifically, the reaction of a Grignard reagent with a ketone, as detailed in this protocol, is a classic and efficient method for the synthesis of tertiary alcohols.[3] This protocol details the synthesis of this compound, a colorless liquid with a characteristic fragrant odor.[4]

Experimental Protocol

The synthesis is a two-step, one-pot procedure involving the formation of the Grignard reagent followed by its reaction with acetone and subsequent workup.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.312.43 g0.10
2-BromobutaneC₄H₉Br137.0213.70 g (10.8 mL)0.10
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-
AcetoneC₃H₆O58.085.81 g (7.35 mL)0.10
Saturated aq. NH₄ClNH₄Cl53.49100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-
IodineI₂253.811 small crystal-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a dry nitrogen atmosphere to exclude moisture. The 500 mL three-necked flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂), and a 125 mL dropping funnel.

  • Initiation of Grignard Reaction: Place the magnesium turnings (2.43 g, 0.10 mol) in the reaction flask. In the dropping funnel, prepare a solution of 2-bromobutane (13.70 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 10-15 mL of the 2-bromobutane solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by cloudiness and gentle bubbling), add a small crystal of iodine and gently warm the flask.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining 2-bromobutane solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution should be a cloudy, grayish-brown color.

Part 2: Synthesis of this compound

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of acetone (5.81 g, 0.10 mol) in 25 mL of anhydrous diethyl ether and place it in the dropping funnel. Add the acetone solution dropwise to the stirred, cooled Grignard reagent. The addition is exothermic and should be controlled to maintain a gentle reflux.

  • Completion of Reaction: After the addition of acetone is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

Part 3: Workup and Purification

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium (B1175870) chloride solution to the stirred reaction mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer with two 25 mL portions of diethyl ether. Combine all the organic extracts.

  • Washing and Drying: Wash the combined organic layers with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Distillation: Decant or filter the dried ether solution into a round-bottom flask. Remove the diethyl ether by simple distillation. Purify the crude product by fractional distillation, collecting the fraction boiling at 138-140°C.[5]

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₇H₁₆O[5]
Molecular Weight116.20 g/mol [5]
AppearanceColorless liquid[4]
Boiling Point138-140 °C
Expected Yield60-70%
¹H NMR (CDCl₃, 400 MHz), δ (ppm)1.80 (m, 1H), 1.68 (m, 1H), 1.31 (m, 1H), 1.15 (s, 6H), 0.95 (d, 3H), 0.92 (t, 3H)[6]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)75.8, 40.1, 26.5, 25.9, 16.2, 11.9, 8.6

Experimental Workflow Diagram

G cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Alcohol Synthesis cluster_workup Part 3: Workup and Purification reagents_prep Combine Mg turnings and 2-bromobutane in anhydrous ether initiation Initiate reaction (Iodine/heat) reagents_prep->initiation reflux_prep Reflux for 30 min initiation->reflux_prep grignard_reagent sec-Butylmagnesium bromide solution reflux_prep->grignard_reagent add_acetone Add Acetone solution in anhydrous ether dropwise grignard_reagent->add_acetone stir_rt Stir at room temperature for 30 min add_acetone->stir_rt alkoxide Magnesium alkoxide intermediate stir_rt->alkoxide quench Quench with saturated aq. NH4Cl alkoxide->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry distill Solvent removal and Fractional Distillation wash_dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions must be conducted under anhydrous conditions and an inert atmosphere.

  • Diethyl ether is extremely flammable and volatile. Ensure the absence of any open flames or sparks in the laboratory.

  • The reaction is exothermic and should be cooled appropriately to prevent it from becoming uncontrollable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

References

Application Notes and Protocols for Determining the Purity of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dimethyl-2-pentanol is a tertiary heptanol (B41253) with applications in various chemical syntheses and as a potential solvent or intermediate in the pharmaceutical industry. Ensuring the purity of this compound is critical for its intended applications, as impurities can affect reaction yields, product quality, and safety. This document provides detailed application notes and protocols for the determination of the purity of this compound using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a primary and highly effective method for assessing the purity of volatile compounds like this compound. Due to its volatile nature, GC allows for excellent separation from potential impurities.[1][2] Flame Ionization Detection (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds, while Mass Spectrometry (MS) provides structural information for impurity identification.

Experimental Protocol: GC-FID Method

This protocol outlines a general procedure for the purity determination of this compound using GC with a Flame Ionization Detector.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent such as methanol (B129727) or ethanol.[3]

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 500 µg/mL.[3]

  • For the sample to be analyzed, prepare a solution with an expected concentration within the calibration range.

  • An internal standard (e.g., n-propanol or another suitable alcohol that does not co-elute) can be added to all standards and samples to improve quantitative accuracy.[4]

b) Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8860 GC or equivalent[3]
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Column Agilent J&W DB-FATWAX UI (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Detector Flame Ionization Detector (FID), 250 °C
Makeup Gas Nitrogen
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

c) Data Analysis:

  • Record the chromatograms for the standards and the sample.

  • Identify the peak corresponding to this compound based on its retention time.

  • Create a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Calculate the purity by expressing the concentration of the main peak as a percentage of the total peak areas in the chromatogram (Area Percent method). For higher accuracy, use the calibration curve to quantify the main component.

Expected GC Data

The following table summarizes expected data for this compound based on available literature.

ParameterValueReference
Formula C7H16O[5][6]
Molecular Weight 116.2013 g/mol [5][7]
Boiling Point 138-139 °C at 760 mmHg[8]
Kovats Retention Index (Standard Polar Column) 1124[5][9]

High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, HPLC can also be employed for the analysis of alcohols. Direct detection of non-UV absorbing alcohols like this compound can be challenging.[10] Therefore, methods often rely on derivatization or the use of a universal detector like a Refractive Index Detector (RID).

Experimental Protocol: HPLC-RID Method

This protocol provides a general approach for analyzing this compound using HPLC with a Refractive Index Detector.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

ParameterCondition
HPLC System Waters Breeze HPLC System or equivalent
Injector Autosampler, 20 µL injection volume
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index Detector (RID)

c) Data Analysis:

  • Record the chromatograms of the standards and the sample.

  • Construct a calibration curve by plotting peak area against the concentration of the standards.

  • Determine the concentration and calculate the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural confirmation and purity assessment of this compound. ¹H NMR and ¹³C NMR can provide detailed information about the molecular structure and can be used to identify and quantify impurities.

Experimental Protocol: ¹H NMR

a) Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trinitrobenzene) for quantitative analysis (qNMR).

b) Instrumentation and Data Acquisition:

ParameterCondition
Spectrometer 400 MHz NMR Spectrometer or higher
Solvent CDCl₃
Temperature 25 °C
Number of Scans 16 or more for good signal-to-noise
Relaxation Delay 5 seconds (for quantitative analysis)

c) Data Analysis:

  • Process the acquired FID to obtain the ¹H NMR spectrum.

  • Identify the characteristic peaks of this compound.

  • Integrate the peaks corresponding to the analyte and any visible impurities.

  • Purity can be estimated by comparing the integral of the main compound to the total integral of all signals (excluding the solvent and internal standard). For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.

Expected ¹H NMR and ¹³C NMR Data
¹H NMR (400 MHz, CDCl₃) ¹³C NMR
Shift (ppm) Assignment
~1.80-OH
~1.68-CH-
~1.31-CH₂-
~1.15-C(CH₃)₂
~0.92-CH(CH₃)
~0.89-CH₂CH₃
(Note: Exact chemical shifts may vary slightly depending on the solvent and concentration. Data is estimated based on typical values for similar structures and available spectral data for isomers.)[11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, is a powerful technique for confirming the molecular weight of this compound and identifying any impurities.

Experimental Protocol: GC-MS

The GC conditions can be the same as described in section 1.1. The mass spectrometer settings are outlined below.

a) Instrumentation and Conditions:

ParameterCondition
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 35-350

b) Data Analysis:

  • Obtain the total ion chromatogram (TIC) to observe all separated components.

  • Extract the mass spectrum for the main peak and any impurity peaks.

  • Confirm the identity of this compound by comparing its mass spectrum with a reference library (e.g., NIST). The molecular ion peak [M]⁺ should be at m/z 116.

  • Analyze the fragmentation pattern to further confirm the structure. Key fragments for tertiary alcohols often involve the loss of water [M-18]⁺ and alkyl groups.

  • Attempt to identify any impurity peaks by interpreting their mass spectra and searching against a database.

Expected Mass Spectrometry Data
Ionm/z (relative intensity)Description
[M-C₂H₅]⁺87Loss of ethyl radical
[M-C₃H₇]⁺73Loss of propyl radical
[C₄H₉O]⁺73
[C₄H₇]⁺59
[C₃H₇]⁺43Propyl cation (often a base peak)
(Note: Fragmentation patterns are predictive and based on typical alcohol fragmentation and data from isomers. The NIST WebBook provides reference spectra.)[7]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_screening Primary Purity Assessment cluster_confirmation Structural Confirmation & Impurity ID cluster_quantification Quantitative Analysis cluster_reporting Final Report Sample This compound Sample Preparation Sample Preparation (Dilution, Addition of IS) Sample->Preparation GC_FID GC-FID Analysis Preparation->GC_FID Initial Screening GC_MS GC-MS Analysis Preparation->GC_MS Identification NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR Structural Verification Quantification Purity Calculation (Area %, qNMR) GC_FID->Quantification Quantitative Data GC_MS->Quantification NMR->Quantification Report Certificate of Analysis Quantification->Report

Caption: Workflow for purity determination of this compound.

Summary of Quantitative Data

The following table summarizes the key analytical methods and the type of quantitative data they provide for the purity assessment of this compound.

Analytical MethodParameter MeasuredTypical Application
GC-FID Peak Area, Retention TimePrimary method for purity determination and quantification of volatile impurities.
HPLC-RID Peak Area, Retention TimeAlternative method for quantification, especially for non-volatile impurities.
Quantitative NMR (qNMR) Signal IntegralHighly accurate method for purity determination against a certified internal standard.
GC-MS Ion AbundanceIdentification and semi-quantitative estimation of impurities.

References

Application Notes and Protocols: The Role of 2,3-Dimethyl-2-pentanol in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-Dimethyl-2-pentanol, a tertiary heptyl alcohol, with a focus on its synthesis, potential applications in the fragrance and flavor industry, and the current understanding of its sensory properties. While the compound presents an interesting molecular structure for sensory exploration, its use in commercial fragrance and flavor applications remains a subject of conflicting information.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₇H₁₆O.[1] It is characterized by a fragrant odor and is miscible with most organic solvents.[1] A summary of its key physical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₆O
Molecular Weight116.20 g/mol
Boiling Point138-139 °C
Flash Point42.30 °C
logP (o/w)1.957 (est)
SolubilitySoluble in alcohol; sparingly soluble in water

Source: The Good Scents Company, PubChem[2][3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, specifically methylmagnesium bromide, with 3-methyl-2-pentanone (B1360105). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol upon acidic workup.

Experimental Protocol: Grignard Synthesis

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide

  • 3-Methyl-2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of methylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether from the dropping funnel. Control the addition rate to maintain a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4] This will protonate the alkoxide to form the tertiary alcohol. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[4] Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation to yield the final product.

Diagram 1: Grignard Synthesis Workflow

G cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification A Mg turnings + Anhydrous Ether B Add Methyl Bromide A->B C Reflux B->C D Cool Grignard Reagent C->D Methylmagnesium Bromide E Add 3-Methyl-2-pentanone D->E F Stir at RT E->F G Quench with NH4Cl (aq) F->G Alkoxide Intermediate H Extract with Ether G->H I Dry & Evaporate H->I J Fractional Distillation I->J K K J->K Pure this compound

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Application in Fragrance and Flavor

The use of this compound in the fragrance and flavor industry is a subject of conflicting information. While its structural characteristics as a C7 tertiary alcohol suggest potential for interesting sensory properties, its regulatory status and documented use are unclear.

Conflicting Information on Usage

Several sources describe C7 alcohols as having applications in perfumery, often contributing green, leafy, or fruity notes.[4][5] However, a prominent industry database, The Good Scents Company, explicitly states that this compound is "not for fragrance use" and "not for flavor use".[2] Furthermore, searches of the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) list and the EU's food flavourings database did not yield any entries for this specific compound.[3][6][7][8][9][10][11][12][13] This suggests that it is not an approved food additive in these major markets. In contrast, patents exist for the use of other structurally similar branched-chain tertiary alcohols, such as 2,5,6-trimethyl-2-heptanol, in fragrance and flavor compositions, where they are described as having floral and woody notes.[14][15]

Diagram 2: Logical Relationship of Usage Information

G A This compound B Potential Fragrance/Flavor Compound (C7 Tertiary Alcohol) A->B C Industry Database: 'Not for use' B->C Contradicts E Patents for similar compounds exist B->E Supports potential F Conclusion: Use is not established and may be restricted C->F D FEMA GRAS/EU Database: Not Listed D->F E->F Provides context

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethyl-2-pentanol, a tertiary alcohol commonly prepared via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. Specifically, methylmagnesium bromide or methylmagnesium iodide is reacted with 3-methyl-2-pentanone (B1360105).[1][2] Following the addition, an acidic workup is performed to protonate the resulting alkoxide to yield the final tertiary alcohol.[3]

Q2: What are the critical parameters to ensure a high yield in this Grignard synthesis?

A2: Several parameters are critical for maximizing yield:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the Grignard reagent from being quenched.[4]

  • Reagent Quality: Use high-purity magnesium turnings and dry alkyl halides. The surface of the magnesium should be activated, which can be initiated by adding a small crystal of iodine if the reaction is slow to start.[4]

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start but subsequent cooling to maintain a gentle reflux.[4] The addition of the ketone should also be controlled, often at a reduced temperature (e.g., 0 °C), to minimize side reactions.

  • Slow Addition: The alkyl halide should be added dropwise to the magnesium suspension to control the exothermic reaction. Similarly, the ketone should be added slowly to the prepared Grignard reagent to prevent side reactions and temperature spikes.[4]

Q3: What are the primary side reactions that can lower the yield of this compound?

A3: The main side reactions include:

  • Enolization: Grignard reagents are strong bases and can deprotonate the alpha-carbon of the ketone (3-methyl-2-pentanone), forming an enolate. This consumes both the ketone and the Grignard reagent without forming the desired alcohol.

  • Wurtz Coupling: A portion of the Grignard reagent can react with the remaining alkyl halide to form a new carbon-carbon bond (e.g., ethane (B1197151) from methylmagnesium halide), reducing the amount of reagent available for the main reaction.

  • Quenching: Any trace amounts of water or other protic impurities will react with and destroy the Grignard reagent.

Q4: How is the crude product typically purified?

A4: After the reaction is quenched with a weak acid (like aqueous ammonium (B1175870) chloride or dilute sulfuric acid), the product is typically isolated by liquid-liquid extraction using an organic solvent such as diethyl ether.[4] The combined organic layers are then washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or potassium carbonate), and the solvent is removed by evaporation.[4] The final purification of this compound is achieved by distillation.[4]

Troubleshooting Guide

Problem: The Grignard reaction fails to initiate.

  • Possible Cause: Inactive magnesium surface or presence of moisture.

  • Solution:

    • Ensure all glassware and solvents are perfectly dry.[4]

    • Add a single crystal of iodine to the flask containing the magnesium turnings.[4] The disappearance of the purple iodine color is an indicator of reaction initiation.

    • Gently warm the flask with a heat gun or water bath to provide the activation energy needed to start the reaction.[4]

    • Crush some of the magnesium turnings in a mortar and pestle before addition to expose a fresh, unoxidized surface.

Problem: The final yield of this compound is significantly low.

  • Possible Causes: Incomplete reaction, degradation of the Grignard reagent, or prevalence of side reactions.

  • Solution:

    • Verify Reagent Formation: Before adding the ketone, ensure the Grignard reagent has formed (the solution typically turns cloudy and grayish).

    • Control Temperature: Add the ketone solution slowly while cooling the reaction flask in an ice bath. This minimizes enolization, which is favored at higher temperatures.

    • Check Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help drive the reaction to completion, but a large excess can promote side reactions.

    • Ensure Anhydrous Conditions: Re-verify that all solvents and reagents are free of water.

Problem: The purified product is contaminated with the starting material, 3-methyl-2-pentanone.

  • Possible Cause: Incomplete reaction or insufficient Grignard reagent.

  • Solution:

    • Allow the reaction to stir for a sufficient amount of time after the ketone addition is complete (e.g., 1-2 hours) to ensure it goes to completion.[4]

    • Use a slight excess of the Grignard reagent to ensure all the ketone is consumed.

    • Improve the efficiency of the final distillation step by using a fractionating column to better separate the product from the lower-boiling point ketone.

Experimental Protocol: Grignard Synthesis of this compound

This protocol describes the synthesis of this compound from 3-methyl-2-pentanone and methyl iodide.

Materials:

  • Magnesium turnings

  • Methyl iodide

  • 3-Methyl-2-pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a flow of nitrogen or argon and allow it to cool to room temperature.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

  • Add a small amount of the methyl iodide solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.[4]

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[4]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[4] Cool the flask to 0 °C in an ice bath.

  • Addition of Ketone: Dissolve 3-methyl-2-pentanone in anhydrous diethyl ether and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent while maintaining the temperature at 0 °C.

  • Reaction and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer twice more with diethyl ether.[4]

  • Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether using a rotary evaporator.

  • Purify the crude this compound by fractional distillation.

Data Presentation

The following table summarizes yields for Grignard-type syntheses of tertiary alcohols found in the literature.

Target ProductKetone/Ester Starting MaterialGrignard ReagentReported YieldNotes
This compound 3-Methyl-2-pentanonesec-BuMgBr / AcetoneHigh (unquantified)One of several listed synthesis routes.[5]
2-Methyl-2-pentanol Ethyl n-butyrateMethyl iodide~75-80%A detailed protocol is provided.[4]
2,3-Dimethylbutan-2-ol Propanone (Acetone)2-BromopropaneHigh (unquantified)Standard Grignard reaction followed by protonation.[3]

Visualizations

experimental_workflow reagent_prep Reagent & Glassware Preparation (Anhydrous) grignard_formation Grignard Reagent Formation reagent_prep->grignard_formation ketone_addition Ketone Addition (Controlled Temp) grignard_formation->ketone_addition quenching Reaction Quenching (Acidic Workup) ketone_addition->quenching extraction Extraction & Washing quenching->extraction purification Drying & Distillation extraction->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_moisture Were anhydrous conditions maintained? start->check_moisture check_reagents Was Grignard reagent formation successful? check_moisture->check_reagents Yes improve_drying Action: Rigorously dry glassware and solvents. check_moisture->improve_drying No check_temp Was ketone addition temperature controlled? check_reagents->check_temp Yes activate_mg Action: Use fresh Mg, activate with iodine. check_reagents->activate_mg No control_temp Action: Add ketone slowly at 0 °C to reduce enolization. check_temp->control_temp No review_protocol Review protocol for other loss points. check_temp->review_protocol Yes improve_drying->review_protocol activate_mg->review_protocol control_temp->review_protocol

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of 2,3-Dimethyl-2-pentanol, primarily via the Grignard reaction. It is intended for researchers, scientists, and professionals in drug development to help mitigate side reactions and optimize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most common method is the Grignard reaction.[1] This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to 3-methyl-2-pentanone (B1360105). The Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent protonation during aqueous work-up yields the desired tertiary alcohol, this compound.[2][3]

Q2: What are the primary side reactions that can lower the yield of this compound? A2: The main side reactions in this Grignard synthesis include:

  • Enolization: The Grignard reagent can act as a base, abstracting an acidic alpha-proton from the 3-methyl-2-pentanone to form an enolate. This consumes the Grignard reagent and the ketone, preventing the formation of the desired alcohol.[1][4]

  • Reduction: With bulky Grignard reagents or sterically hindered ketones, the ketone can be reduced to a secondary alcohol. This occurs via a hydride transfer from the beta-carbon of the Grignard reagent.[1][4]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide used in its preparation, leading to the formation of a hydrocarbon byproduct (e.g., ethane (B1197151) from methylmagnesium bromide reacting with methyl bromide).[4]

Q3: Why are anhydrous (dry) conditions absolutely critical for a successful Grignard reaction? A3: Grignard reagents are extremely strong bases and will react with any protic solvent or atmospheric moisture.[5] Water will protonate the Grignard reagent, rendering it non-nucleophilic and quenching the reaction. Therefore, all glassware must be flame-dried or oven-dried, and anhydrous solvents (like diethyl ether or THF) must be used to ensure the viability of the reagent.[6][7]

Q4: My Grignard reaction is difficult to initiate. What steps can I take to start it? A4: If the reaction does not start spontaneously, the magnesium metal may have an unreactive oxide layer. To activate it, you can:

  • Gently crush the magnesium turnings to expose a fresh surface.[4][5]

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask.[4][7]

  • Use ultrasound sonication to clean the magnesium surface.[5]

  • Ensure your solvent is completely anhydrous, as even trace amounts of water can inhibit initiation.[5]

Q5: How is the crude this compound typically purified after the reaction? A5: After the reaction is quenched, the product is typically isolated from the aqueous layer via extraction with an organic solvent like diethyl ether. The combined organic layers are then washed and dried. Final purification is most commonly achieved through distillation to separate the desired alcohol from any remaining starting materials, solvents, or high-boiling side products.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible CauseRecommended Solution
Poor Grignard Reagent Formation Ensure all glassware is rigorously flame-dried under vacuum or inert gas.[7] Use fresh, high-quality magnesium turnings and anhydrous ether or THF.[4][7] Consider activating the magnesium with a crystal of iodine.[7]
Premature Quenching of Grignard Reagent Confirm that the 3-methyl-2-pentanone starting material is anhydrous. Any moisture will destroy the Grignard reagent.
Enolization Dominates This side reaction is favored by steric hindrance and higher temperatures. To minimize it, add the ketone solution slowly and dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4]
Inefficient Work-up Quench the reaction slowly with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to protonate the alkoxide and minimize the formation of magnesium hydroxide (B78521) emulsions.[4] Ensure thorough extraction from the aqueous layer.

Problem 2: Significant Amount of Unreacted 3-Methyl-2-pentanone in Product

Possible CauseRecommended Solution
Insufficient Grignard Reagent Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent to ensure the complete conversion of the ketone.
Inaccurate Reagent Concentration If using a commercially prepared Grignard reagent, its concentration may have decreased over time due to reaction with atmospheric moisture. It is best to use freshly prepared reagents or titrate older solutions before use.
Slow Reaction Rate After the initial addition of the ketone at low temperature, allow the reaction mixture to warm to room temperature and stir for a sufficient period (e.g., 1-2 hours) to ensure the reaction goes to completion.[4]

Problem 3: Presence of High-Boiling Point Impurities

Possible CauseRecommended Solution
Wurtz Coupling Byproduct This occurs during the formation of the Grignard reagent. To minimize it, add the alkyl halide slowly to the magnesium suspension to avoid a high local concentration.[4] Avoid excessive heating during this step.[4]
Reduction Byproduct (this compound) While less common with a methyl Grignard reagent, this can be minimized by maintaining a low reaction temperature during the ketone addition.

Data Presentation

The following table summarizes the expected impact of key experimental parameters on the synthesis of this compound.

ParameterConditionExpected YieldPurity/Side ReactionsRationale
Temperature Ketone added at 0 °CHighHigh PurityMinimizes side reactions like enolization by controlling the exothermic addition.[4]
Ketone added at refluxModerate to LowLower PurityHigher temperatures can increase the rate of enolization and other side reactions.[4]
Addition Rate Slow, dropwise additionHighHigh PurityPrevents a high local concentration of the ketone, reducing the likelihood of side reactions.[4]
Rapid additionLowerLower PurityCan lead to uncontrolled temperature increase and favors side reactions.
Solvent Anhydrous Diethyl Ether / THFHighHigh PurityEthereal solvents are essential for stabilizing the Grignard reagent.[7]
Non-anhydrous or Protic SolventNoneN/AThe Grignard reagent will be quenched immediately.[5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Methyl iodide (or methyl bromide)

  • 3-Methyl-2-pentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Iodide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.

    • Add a few drops of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling or cloudiness), gently warm the flask or add a crystal of iodine.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with 3-Methyl-2-pentanone:

    • Cool the freshly prepared Grignard reagent in an ice bath (0 °C).

    • Prepare a solution of 3-methyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the resulting magnesium salts.[4]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation to obtain pure this compound.

Visualizations

G prep Reagent Preparation (Flame-dry glassware, Anhydrous Solvent) grignard Grignard Formation (Mg + CH3I in Ether) prep->grignard reaction Grignard Reaction (Add 3-Methyl-2-pentanone at 0°C) grignard->reaction quench Work-up: Quench (Add sat. aq. NH4Cl) reaction->quench extract Extraction & Drying (Separate layers, dry with MgSO4) quench->extract purify Purification (Distillation) extract->purify product Final Product (this compound) purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for diagnosing low yield in the Grignard synthesis.

References

Technical Support Center: Optimizing GC-MS Parameters for 2,3-Dimethyl-2-pentanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2,3-Dimethyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for the analysis of this compound?

A1: For the analysis of this compound, we recommend starting with the following parameters, which can be further optimized based on your specific instrumentation and sample matrix. As a tertiary alcohol, care should be taken to avoid degradation in the injector.

Table 1: Recommended Initial GC-MS Parameters

ParameterRecommended SettingNotes
GC Column Mid-polar to polar capillary column (e.g., 5% Phenyl Methylpolysiloxane - DB-5/HP-5MS, or Polyethylene Glycol - DB-Wax/Stabilwax®-DA)[1][2][3]A polar column is generally preferred for alcohols to achieve better peak shape.[1]
Injector Temperature 200 - 250 °CStart with a lower temperature to prevent thermal degradation of the tertiary alcohol.
Injection Mode Split or SplitlessFor trace analysis, splitless injection is recommended to increase sensitivity.[4] A typical split ratio for general analysis is 50:1.[5]
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 minThis program can be adjusted based on the desired separation from other matrix components.[6]
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard for most EI applications.
Mass Scan Range m/z 40-200To include the molecular ion and characteristic fragments of this compound (MW: 116.20 g/mol ).[7][8]
Solvent Delay 1.5 - 3 minSet to a time after the solvent peak has eluted.[9]

Q2: How should I prepare my samples containing this compound for GC-MS analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction may be necessary.

  • Dilution : Dilute your sample in a volatile, low-boiling point solvent such as methanol (B129727), acetone, or dichloromethane (B109758) to a concentration of approximately 0.1 to 1 mg/mL.[5][10] Avoid using water or non-volatile solvents.[2][5]

  • Filtration : If your sample contains particulates, filter it through a 0.22 µm filter to prevent clogging of the GC inlet.[10]

  • Extraction : For complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to isolate and concentrate the analyte.[1][11]

  • Headspace Analysis : For volatile analysis from a solid or liquid matrix, static or dynamic headspace analysis is a suitable technique.[1][10] This involves heating the sample in a sealed vial and injecting the vapor phase. An equilibrium temperature of around 80°C and an equilibrium time of 40 minutes has been shown to be effective for alcohol analysis in some matrices.[6]

Q3: What are the characteristic mass fragments of this compound that I should look for?

A3: The electron ionization (EI) mass spectrum of this compound will show several characteristic fragments. While the molecular ion peak (m/z 116) may be weak or absent, you should look for the following key ions for identification and quantification. The base peak is typically at m/z 45.[12]

Table 2: Key Mass Fragments of this compound

m/zInterpretation
59 [C3H7O]+
87 [M-C2H5]+
101 [M-CH3]+

Data based on typical fragmentation patterns of tertiary alcohols and publicly available spectral data.[7]

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Active Sites in the Inlet or Column: Tertiary alcohols are prone to interaction with active sites.

    • Solution: Deactivate the inlet liner by replacing it with a new, silanized liner. Trim the first few centimeters of the column from the inlet side.[13][14]

  • Inappropriate Column Polarity:

    • Solution: Use a polar GC column (e.g., Wax-type) for better peak shape for alcohols.[1]

  • Column Overload: The sample concentration is too high.

    • Solution: Dilute the sample further.[9]

  • Inlet Temperature Too Low: Incomplete volatilization of the analyte.

    • Solution: Gradually increase the injector temperature, but be cautious of thermal degradation.

  • Solvent and Analyte Polarity Mismatch:

    • Solution: Ensure the solvent polarity is compatible with the stationary phase of the column.[4]

Problem: No Peak or Low Sensitivity

Possible Causes and Solutions:

  • Sample Degradation: this compound, being a tertiary alcohol, can dehydrate in a hot injector.

    • Solution: Lower the injector temperature. Use a deactivated liner with glass wool to promote rapid and even volatilization at a lower temperature.[13]

  • Leaks in the System: Air leaks can degrade the column and reduce sensitivity.

    • Solution: Perform a leak check of the system, especially at the injector septum and column connections.[4]

  • Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct ions.

    • Solution: Verify the scan range or the selected ions in SIM mode to include the characteristic fragments of this compound.

  • Sample Concentration Too Low:

    • Solution: Prepare a more concentrated sample or use a splitless injection to introduce more sample onto the column.[15]

  • Detector Issue: The electron multiplier may be aging.

    • Solution: Check the detector's tune report. If the electron multiplier voltage is consistently high, it may need to be replaced.[16]

Problem: Ghost Peaks or Baseline Noise

Possible Causes and Solutions:

  • Contaminated Syringe, Inlet, or Column:

    • Solution: Clean the syringe with an appropriate solvent. Bake out the column at a high temperature (within its limit) to remove contaminants.[15] If contamination persists, replace the inlet liner and septum.[13]

  • Carrier Gas Impurity:

    • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.[4]

  • Septum Bleed: Particles from an old septum are entering the inlet.

    • Solution: Replace the injector septum.[13]

  • Column Bleed: The stationary phase is degrading at high temperatures.

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.[13]

Experimental Protocols

Protocol 1: Standard Preparation and Direct Injection GC-MS Analysis

  • Standard Preparation:

    • Prepare a 1000 mg/L stock solution of this compound in methanol.

    • Perform serial dilutions to prepare calibration standards ranging from 1 mg/L to 100 mg/L.

  • Sample Preparation:

    • Dilute the sample with methanol to an expected concentration within the calibration range.

    • If the sample contains particulates, centrifuge and filter the supernatant through a 0.22 µm syringe filter into a GC vial.[10]

  • GC-MS Analysis:

    • Set up the GC-MS system using the recommended initial parameters in Table 1 .

    • Inject 1 µL of the prepared standard or sample.

    • Acquire the data in full scan mode to confirm the identity of the analyte and then in SIM mode for quantification, monitoring ions such as m/z 59, 87, and 101.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample dilution Dilute with Volatile Solvent (e.g., Methanol) start->dilution filtration Filter through 0.22 µm Syringe Filter dilution->filtration vial Transfer to GC Vial filtration->vial injection Inject 1 µL into GC-MS vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection acquisition Data Acquisition (Full Scan / SIM) detection->acquisition analysis Peak Integration & Quantification acquisition->analysis report Generate Report analysis->report

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_tree decision decision solution solution start Problem Detected peak_shape Poor Peak Shape? start->peak_shape sensitivity Low/No Sensitivity? peak_shape->sensitivity No check_activity Check for System Activity (Inlet, Column) peak_shape->check_activity Yes ghost_peaks Ghost Peaks / Noise? sensitivity->ghost_peaks No check_degradation Possible Analyte Degradation? sensitivity->check_degradation Yes end Consult Instrument Manual or Further Support ghost_peaks->end No check_contamination Check for Contamination (Syringe, Inlet, Gas) ghost_peaks->check_contamination Yes sol_deactivate Replace Liner, Trim Column check_activity->sol_deactivate Activity Found check_overload Dilute Sample check_activity->check_overload No Activity sol_lower_temp Lower Injector Temperature check_degradation->sol_lower_temp Yes check_leaks Check for System Leaks check_degradation->check_leaks No sol_clean_system Clean Syringe, Bake Column, Replace Septum/Liner check_contamination->sol_clean_system Contamination Found

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the interpretation of complex NMR spectra of 2,3-Dimethyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl (-OH) proton signal in the ¹H NMR spectrum of this compound often a broad singlet, and why does its chemical shift vary?

A1: The hydroxyl proton is considered "labile," meaning it can rapidly exchange with other acidic protons in the sample, such as trace amounts of water or acid. This rapid exchange, on the NMR timescale, averages the magnetic environments and prevents the observation of clear splitting patterns, resulting in a broad singlet.[1] The chemical shift of the -OH proton is highly dependent on concentration, solvent, temperature, and the extent of hydrogen bonding, causing it to appear over a wide range, typically between 0.5 and 5.0 ppm.[2][3]

Q2: How can I definitively identify the hydroxyl (-OH) proton signal in my spectrum?

A2: A simple and effective method is the D₂O exchange experiment.[4] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the original -OH signal will disappear or its intensity will be significantly reduced, confirming its identity.[2][5]

Q3: I am observing more signals in my ¹H NMR spectrum than expected. What could be the cause?

A3: The presence of a chiral center at carbon 3 in this compound can lead to diastereotopicity. This means that protons or methyl groups that might appear chemically equivalent at first glance are in slightly different magnetic environments. For example, the two methyl groups at carbon 2 can be diastereotopic and therefore show two separate signals. Similarly, the methylene (B1212753) protons of the ethyl group can also be diastereotopic and may appear as a complex multiplet rather than a simple quartet.

Q4: Why are the splitting patterns in the aliphatic region of the ¹H NMR spectrum of this compound so complex?

A4: The complexity arises from multiple overlapping signals and second-order coupling effects. The methine proton at carbon 3 is coupled to the protons of the adjacent methyl group and the methylene protons of the ethyl group. These couplings, combined with the potential for diastereotopicity, can result in intricate and overlapping multiplets that are difficult to interpret by simple first-order analysis (the n+1 rule).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Broad, distorted peaks 1. Poor shimming of the magnet. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Inhomogeneous sample (undissolved material).1. Re-shim the magnet. 2. Dilute the sample. 3. Filter the sample through a small plug of celite or glass wool. 4. Ensure the sample is fully dissolved. If necessary, use a different deuterated solvent.
-OH peak is not visible 1. The proton has exchanged with residual D₂O in the solvent. 2. The peak is very broad and lost in the baseline noise.1. Use fresh, anhydrous deuterated solvent. 2. Adjust the vertical scale of the spectrum to look for a very broad, low-intensity signal.
Unexpected peaks in the spectrum 1. Contamination from residual solvents (e.g., acetone, ethyl acetate). 2. Impurities in the sample. 3. Presence of rotamers.1. Ensure glassware is scrupulously clean and dry. Check the chemical shifts of common laboratory solvents. 2. Verify sample purity by another analytical method (e.g., GC-MS, LC-MS). 3. Acquire the spectrum at a higher temperature to see if the peaks coalesce.
Incorrect integration values 1. Incomplete relaxation of nuclei between scans. 2. Phasing or baseline correction errors. 3. Overlapping signals.1. Increase the relaxation delay (d1) in the acquisition parameters. 2. Carefully re-process the spectrum with proper phasing and baseline correction. 3. Use deconvolution software to estimate the areas of overlapping peaks.

Data Presentation

Table 1: ¹H NMR Data for this compound
Assignment Structure Approximate Chemical Shift (ppm) Multiplicity Integration
-OHR-OH Variable (typically 1.0-2.0)Broad Singlet1H
C2-CH₃(CH₃)₂C -OH~1.14 - 1.15Singlet6H
C3-H-CH (CH₃)-~1.68Multiplet1H
C3-CH₃-CH(CH₃ )-~0.95Doublet3H
C4-H₂-CH₂ CH₃~1.31Multiplet2H
C5-H₃-CH₂CH₃ ~0.89 - 0.92Triplet3H

Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and concentration. The data presented is a compilation from various sources.[6]

Table 2: ¹³C NMR Data for this compound
Assignment Structure Approximate Chemical Shift (ppm)
C2C (CH₃)₂OH~75
C3C H(CH₃)CH₂CH₃~40
C4C H₂CH₃~25
C5C H₃~10
C2-CH₃C(C H₃)₂OH~26-28 (may show two distinct signals)
C3-CH₃CH(C H₃)-~15

Note: The exact chemical shifts can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Glassware Preparation: Ensure the NMR tube and any glassware used for sample transfer are clean and dry. It is recommended to oven-dry the NMR tube at >100°C for several hours and cool it in a desiccator before use.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum of your this compound sample.

  • Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube containing your sample.

  • Mix Thoroughly: Cap the NMR tube and shake it gently for about 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Place the NMR tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Analysis: Compare the two spectra. The signal corresponding to the hydroxyl proton should have disappeared or be significantly reduced in intensity in the second spectrum.[4]

Mandatory Visualization

troubleshooting_workflow cluster_broad Troubleshoot Broad Peaks cluster_oh Identify -OH Peak cluster_extra Identify Extra Peaks start Complex/Unexpected NMR Spectrum check_broad_peaks Are peaks broad or distorted? start->check_broad_peaks check_oh_peak Is the -OH peak identifiable? check_broad_peaks->check_oh_peak No shim Re-shim magnet check_broad_peaks->shim Yes check_extra_peaks Are there unexpected signals? check_oh_peak->check_extra_peaks Yes d2o_exchange Perform D₂O exchange experiment check_oh_peak->d2o_exchange No final_analysis Re-evaluate Spectrum with Additional Information check_extra_peaks->final_analysis No check_solvent Check for residual solvent peaks check_extra_peaks->check_solvent Yes dilute Dilute sample shim->dilute filter Filter sample dilute->filter filter->check_oh_peak check_baseline Check baseline for broad hump d2o_exchange->check_baseline check_baseline->check_extra_peaks check_purity Verify sample purity (e.g., GC-MS) check_solvent->check_purity variable_temp Run variable temperature NMR check_purity->variable_temp variable_temp->final_analysis

Caption: A logical workflow for troubleshooting complex NMR spectra.

References

troubleshooting phase separation in reactions using 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering phase separation issues in chemical reactions that utilize 2,3-Dimethyl-2-pentanol.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for troubleshooting. The following table summarizes key data points.

PropertyValueUnit
Molecular FormulaC7H16O
Molar Mass116.20 g/mol
Density0.8280g/cm³
Boiling Point137.5°C
Melting Point-30.45 (estimate)°C
Water Solubility15.17 (at 25 °C)g/L
logP (o/w)1.803 - 1.957 (estimate)

Frequently Asked Questions (FAQs) - Troubleshooting Phase Separation

Q1: My reaction mixture containing this compound has unexpectedly separated into two phases. What are the likely causes?

A1: Phase separation in reactions involving this compound can be attributed to several factors:

  • Solvent Polarity Mismatch: this compound is a moderately polar alcohol. If your reaction solvent is either highly polar (e.g., water, methanol) or very nonpolar (e.g., hexanes), a miscibility gap can occur, leading to phase separation. The branched hydrocarbon chain of the molecule contributes to its hydrophobic character[1].

  • Changes in Solute Concentration: As the reaction progresses, the concentration of reactants decreases while the concentration of products increases. If the products have significantly different polarity and solubility profiles compared to the starting materials, they may "salt out" or separate from the reaction mixture.

  • Temperature Effects: The solubility of many organic compounds is temperature-dependent. A decrease in temperature can lead to decreased solubility and subsequent phase separation. Conversely, an increase in temperature can sometimes induce separation, particularly if it crosses a critical solution temperature.

  • Formation of Insoluble Byproducts: The reaction may be generating an insoluble byproduct. For instance, in reactions involving salts, the formation of an inorganic salt that is insoluble in the organic medium can lead to the appearance of a second phase.

  • Water Content: The presence of water, either as a reactant, a byproduct (e.g., in esterifications or dehydrations), or as an impurity in the reagents or solvents, can cause phase separation, especially given the limited water solubility of this compound.[2][3]

Q2: How can I prevent phase separation from occurring in my reaction?

A2: To maintain a homogeneous reaction mixture, consider the following strategies:

  • Solvent System Optimization:

    • Select a solvent or a co-solvent system with a polarity that is compatible with both your reactants and products. For reactions with this compound, solvents like THF, 2-propanol, or acetone (B3395972) might be suitable.

    • If a co-solvent is used, ensure the ratio is optimized to maintain homogeneity throughout the reaction.

  • Concentration Control:

    • Running the reaction at a more dilute concentration can sometimes prevent the products from exceeding their solubility limit.

  • Temperature Regulation:

    • Maintain a constant and appropriate reaction temperature. If you suspect temperature-induced separation, try running the reaction at a slightly higher or lower temperature to see if homogeneity is maintained.

  • Use of a Phase-Transfer Catalyst (PTC):

    • In biphasic reactions (e.g., organic and aqueous layers), a PTC can be used to shuttle one reactant across the phase boundary to react with another, eliminating the need for a single-phase system.

Q3: An emulsion has formed during the aqueous workup of my reaction. How can I break it?

A3: Emulsions are common during the workup of reactions containing alcohol functionalities. Here are several techniques to break an emulsion:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[4] This reduces the solubility of organic components in the aqueous phase and helps to break the emulsion.

  • Change in pH: Adjusting the pH of the aqueous layer with a dilute acid or base can sometimes disrupt the stabilizing interactions at the interface of the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to coalesce the dispersed droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.[4]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[4]

  • Patience: In some cases, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.[5]

Experimental Protocols

Protocol 1: Solvent Miscibility Screening

This protocol helps in selecting a suitable solvent system to avoid phase separation.

  • In several small vials, add 1 mL of this compound.

  • To each vial, add 1 mL of a different potential reaction solvent (e.g., Toluene, THF, Acetonitrile, DMF).

  • Add the key reactants to each vial in the approximate concentration they will be in the reaction.

  • Stir or shake the vials vigorously.

  • Observe for any signs of immiscibility (cloudiness, formation of layers).

  • Monitor the vials at the intended reaction temperature to ensure miscibility is maintained.

Protocol 2: Breaking an Emulsion during Workup

This protocol provides a step-by-step guide to resolving an emulsion.

  • Transfer the entire contents of the separatory funnel (including the emulsion) to an Erlenmeyer flask of appropriate size.

  • Add a volume of saturated NaCl solution (brine) equivalent to about 10-20% of the total volume of the mixture.

  • Stir the mixture gently with a magnetic stir bar for 15-30 minutes.

  • Transfer the mixture back to the separatory funnel.

  • Allow the layers to settle. The emulsion should be significantly reduced or eliminated.

  • If the emulsion persists, try adding a small amount of a more polar solvent like ethanol (B145695) or a less polar one like diethyl ether to the organic layer.

  • Carefully separate the layers.

Visualizations

TroubleshootingWorkflow Start Phase Separation Observed CheckPolarity Is solvent polarity appropriate? Start->CheckPolarity CheckTemp Is reaction temperature optimal? CheckPolarity->CheckTemp Yes AdjustSolvent Adjust solvent system (co-solvent) CheckPolarity->AdjustSolvent No CheckConc Are reactant/product concentrations too high? CheckTemp->CheckConc Yes AdjustTemp Modify reaction temperature CheckTemp->AdjustTemp No CheckByproducts Could insoluble byproducts be forming? CheckConc->CheckByproducts No Dilute Run reaction at lower concentration CheckConc->Dilute Yes AnalyzeByproducts Analyze for and identify byproducts CheckByproducts->AnalyzeByproducts Yes Resolved Problem Resolved CheckByproducts->Resolved No AdjustSolvent->Resolved AdjustTemp->Resolved Dilute->Resolved AnalyzeByproducts->Resolved PhaseSeparationFactors cluster_factors Contributing Factors cluster_properties Compound Properties PhaseSep Phase Separation Solvent Solvent Polarity Solvent->PhaseSep Temperature Temperature Temperature->PhaseSep Concentration Concentration Concentration->PhaseSep Byproducts Byproduct Formation Byproducts->PhaseSep Water Water Content Water->PhaseSep Alcohol This compound (Moderately Polar) Alcohol->Solvent Reactants Reactant Properties Reactants->Concentration Products Product Properties Products->Concentration Products->Byproducts

References

stability issues of 2,3-Dimethyl-2-pentanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,3-Dimethyl-2-pentanol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues with this compound in an acidic environment?

A1: this compound is a tertiary alcohol and is prone to instability in the presence of acid, primarily through acid-catalyzed dehydration. This reaction involves the elimination of a water molecule to form one or more alkene products. The reaction is typically initiated by protonation of the hydroxyl group, which then leaves as a water molecule to form a relatively stable tertiary carbocation.

Q2: What is the mechanism of degradation for this compound under acidic conditions?

A2: The degradation of this compound in the presence of an acid catalyst, particularly with heat, proceeds through an E1 (unimolecular elimination) mechanism.[1] This involves the formation of a tertiary carbocation intermediate, which is the rate-determining step.[1] This carbocation can then undergo deprotonation to yield various alkene isomers. Due to the structure of the carbocation, rearrangements are possible, which can lead to a mixture of products.[2][3]

Q3: What are the expected products from the acid-catalyzed dehydration of this compound?

A3: The acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes. The initial tertiary carbocation can lead to the formation of 2,3-dimethyl-2-pentene (B84793) and 2,3-dimethyl-1-pentene. However, rearrangements of the carbocation intermediate, such as a hydride shift, could lead to the formation of other alkene isomers, with the most substituted alkene typically being the major product according to Zaitsev's rule.[4]

Q4: Can rearrangements occur during the acid-catalyzed reaction of this compound?

A4: Yes, carbocation intermediates are susceptible to rearrangements to form more stable carbocations.[2][3][5][6] In the case of the carbocation formed from this compound, a 1,2-hydride shift could occur, leading to a different tertiary carbocation. This new carbocation would then lead to a different set of alkene products. For instance, the dehydration of 3,3-dimethyl-2-butanol (B106058) results in a major product of 2,3-dimethyl-2-butene (B165504) due to a methyl shift to form a more stable tertiary carbocation.[7][8]

Q5: How do reaction conditions influence the stability and product distribution?

A5: The reaction conditions, such as the strength of the acid, temperature, and solvent, can significantly impact the outcome. Stronger acids and higher temperatures will favor the dehydration reaction.[9] The choice of acid can also be important; for example, using a strong nucleophilic acid like HCl can lead to a competing SN1 substitution reaction, yielding an alkyl halide.[1][5]

Troubleshooting Guides

Issue 1: Unexpected Alkene Isomers in the Product Mixture

  • Possible Cause: The formation of unexpected alkene isomers is likely due to carbocation rearrangements.[2][3] The initially formed carbocation may be rearranging to a more stable carbocation before elimination occurs.

  • Troubleshooting Steps:

    • Analyze Reaction Temperature: Lowering the reaction temperature may disfavor rearrangement pathways, which often have a higher activation energy.

    • Consider a Different Acid Catalyst: Using a bulkier, non-nucleophilic acid might influence the transition state and potentially suppress certain rearrangement pathways.

    • Thorough Product Characterization: Employ techniques like GC-MS and NMR to identify all components of the product mixture to understand the rearrangement pathways.

Issue 2: Low Yield of the Desired Alkene Product

  • Possible Cause: A low yield could be due to incomplete reaction, competing side reactions (like SN1), or polymerization of the alkene products under the acidic conditions.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress over time at different temperatures to find the optimal conditions for the desired conversion without promoting side reactions.

    • Choice of Acid: If substitution is a suspected side reaction (e.g., when using HCl), switch to a non-nucleophilic acid like sulfuric or phosphoric acid.[9]

    • Control Product Removal: If possible, consider removing the alkene product from the reaction mixture as it is formed to prevent subsequent reactions like polymerization.

Issue 3: Formation of Polymeric Byproducts

  • Possible Cause: The alkene products of the dehydration reaction can undergo acid-catalyzed polymerization, especially at higher temperatures and acid concentrations.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Polymerization is generally favored at higher temperatures.

    • Reduce Acid Concentration: Use the minimum amount of acid catalyst required to promote the dehydration reaction.

    • Add a Polymerization Inhibitor: In some cases, the addition of a radical scavenger or polymerization inhibitor may be necessary, although this should be tested for compatibility with the desired reaction.

Quantitative Data Summary

The following table summarizes the expected product distribution from the acid-catalyzed dehydration of this compound based on the principles of carbocation stability and Zaitsev's rule. Please note that this is a hypothetical distribution for illustrative purposes and actual results may vary based on specific experimental conditions.

Product NameStructurePredicted Distribution (%)Rationale
2,3-Dimethyl-2-penteneCH3-CH=C(CH3)-CH(CH3)2~75%The most stable, tetrasubstituted alkene (Zaitsev's product).
2,3-Dimethyl-1-penteneCH2=C(CH3)-CH(CH3)-CH2-CH3~20%A less stable, disubstituted alkene.
Other isomers (from rearrangement)Varies~5%Minor products resulting from carbocation rearrangements.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 10 g of this compound.

  • Acid Addition: Slowly add 2.5 mL of concentrated sulfuric acid to the alcohol while stirring and cooling the flask in an ice bath.

  • Heating: Heat the mixture gently to initiate the reaction. The alkene products will begin to distill.

  • Distillation: Collect the distillate, which will be a mixture of alkenes and water.

  • Workup:

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the product mixture by fractional distillation.

  • Analysis: Analyze the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition and identify the different alkene isomers.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O D 2,3-Dimethyl-2-pentene (Major Product) C->D - H+ E 2,3-Dimethyl-1-pentene (Minor Product) C->E - H+ Troubleshooting_Flowchart Start Experiment Start Problem Unexpected Product Distribution? Start->Problem CheckRearrangement Suspect Carbocation Rearrangement Problem->CheckRearrangement Yes End Optimized Conditions Problem->End No LowerTemp Lower Reaction Temperature CheckRearrangement->LowerTemp ChangeCatalyst Change Acid Catalyst CheckRearrangement->ChangeCatalyst Analyze Analyze Products (GC-MS, NMR) LowerTemp->Analyze ChangeCatalyst->Analyze Analyze->End

References

catalyst selection for the efficient synthesis of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Efficient Synthesis of 2,3-Dimethyl-2-pentanol

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of this compound. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during its synthesis, with a focus on the Grignard reaction as the primary synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to a ketone or an ester. Due to the nature of the Grignard reagent, this process is stoichiometric rather than catalytic.

Q2: What are the possible Grignard reaction routes to synthesize this compound?

There are two primary retrosynthetic pathways for the synthesis of this compound using a Grignard reaction with a ketone:

  • Route A: The reaction of 3-methyl-2-pentanone (B1360105) with a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide).

  • Route B: The reaction of 2-pentanone with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide).

When starting with an ester, the reaction of an ester of propanoic acid (e.g., ethyl propanoate) with an excess of methyl Grignard reagent can also yield the desired product.

Q3: How does the stereochemistry of the starting ketone affect the product?

If a chiral starting material is used, such as (S)-3-methyl-2-pentanone, the Grignard addition of an achiral Grignard reagent like methylmagnesium bromide will result in the formation of (S)-2,3-dimethyl-2-pentanol.[1][2] In this specific case, the reaction does not introduce a new chiral center, and the original stereochemistry is retained, leading to an optically active product.[1][2]

Q4: What are the critical parameters to control for a successful Grignard synthesis?

The success of a Grignard reaction is highly dependent on several critical factors:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents (e.g., water, alcohols). All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

  • Initiation of the Grignard Reagent Formation: The reaction between magnesium turnings and the alkyl halide can sometimes be difficult to initiate. Activation of the magnesium surface may be necessary.

  • Temperature Control: The Grignard reaction is exothermic. The temperature should be controlled, especially during the addition of the carbonyl compound, to minimize side reactions.

  • Purity of Reagents: The purity of the magnesium, alkyl halide, and carbonyl compound is crucial for obtaining high yields.

Troubleshooting Guides

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause:

    • Presence of moisture: Traces of water on the glassware or in the solvent will quench the Grignard reagent as it forms.

    • Inactive magnesium surface: A passivating oxide layer on the magnesium turnings can prevent the reaction from starting.

    • Impure reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.

  • Solutions:

    • Ensure anhydrous conditions: Flame-dry or oven-dry all glassware immediately before use. Use freshly distilled anhydrous solvents.

    • Activate the magnesium:

      • Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.

      • Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium.

      • Add a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.

    • Use high-purity reagents: Ensure the magnesium turnings are fresh and the alkyl halide is pure.

Issue 2: Low yield of this compound.

  • Possible Cause:

    • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature.

    • Side reactions: Competing side reactions can consume the Grignard reagent or the ketone.

    • Loss of product during work-up: The product may be lost during the extraction and purification steps.

  • Solutions:

    • Optimize reaction conditions:

      • Increase the reaction time or gently reflux the mixture to ensure the reaction goes to completion.

      • Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allow it to warm to room temperature.

    • Minimize side reactions: (See Issue 3 for details).

    • Careful work-up: Ensure efficient extraction of the product from the aqueous layer and minimize losses during solvent removal and distillation.

Issue 3: Formation of significant byproducts.

  • Possible Cause:

    • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate that will not lead to the desired alcohol. This is more likely with sterically hindered ketones.

    • Wurtz coupling: The Grignard reagent can couple with the unreacted alkyl halide.

    • Reduction of the ketone: With bulky Grignard reagents, the ketone can be reduced to a secondary alcohol.

  • Solutions:

    • To minimize enolization: Use a less sterically hindered Grignard reagent if possible (e.g., methylmagnesium bromide is less bulky than isopropylmagnesium bromide). Add the ketone slowly to the Grignard reagent at low temperature.

    • To minimize Wurtz coupling: Ensure a slight excess of magnesium and allow sufficient time for the Grignard reagent to form before adding the ketone.

    • To minimize reduction: This is less of a concern with less bulky Grignard reagents like methylmagnesium bromide.

Data Presentation

Starting Ketone/EsterGrignard ReagentTertiary Alcohol ProductReported YieldReference
2-butanoneEthylmagnesium bromide3-methyl-3-pentanol~45-50%Based on qualitative descriptions and typical yields for student laboratory experiments.
Ethyl n-butyrateMethyl iodide/Mg2-methyl-2-pentanol~90 g (from 116 g ester)A detailed, non-peer-reviewed laboratory preparation.[3]
Butyric AcidEthylmagnesium bromide (excess)Diethyl propyl carbinol55-65%A study on optimizing Grignard reactions with carboxylic acids.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Route A)

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions.

Materials:

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • 3-methyl-2-pentanone

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation, if needed)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place the magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine and gently warm the flask.

    • Once the reaction initiates, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-methyl-2-pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 3-methyl-2-pentanone in anhydrous diethyl ether in the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Visualizations

Reaction_Pathway cluster_route_a Route A cluster_route_b Route B 3-methyl-2-pentanone 3-methyl-2-pentanone product_a This compound 3-methyl-2-pentanone->product_a + Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->product_a 2-pentanone 2-pentanone product_b This compound 2-pentanone->product_b + Isopropylmagnesium bromide Isopropylmagnesium bromide Isopropylmagnesium bromide->product_b

Caption: Retrosynthetic analysis of this compound synthesis.

Experimental_Workflow start Start: Assemble Dry Glassware grignard_prep Prepare Grignard Reagent (Mg + Alkyl Halide in Anhydrous Ether) start->grignard_prep reaction React with Ketone (Dropwise addition at 0°C, then RT) grignard_prep->reaction workup Aqueous Work-up (Quench with sat. NH4Cl) reaction->workup extraction Extraction with Ether workup->extraction purification Drying and Solvent Removal extraction->purification distillation Fractional Distillation purification->distillation product Pure this compound distillation->product

Caption: General experimental workflow for Grignard synthesis.

Troubleshooting_Tree start Low/No Product Yield check_initiation Did the Grignard reaction initiate? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes no_initiation Troubleshoot Initiation: - Activate Mg (Iodine, crushing) - Ensure dry glassware/solvents check_initiation->no_initiation No check_side_reactions Evidence of side reactions? check_conditions->check_side_reactions Yes wet_conditions Action: - Rigorously dry all components - Use fresh anhydrous solvent check_conditions->wet_conditions No side_reactions Minimize Side Reactions: - Control temperature - Slow addition of ketone check_side_reactions->side_reactions Yes incomplete_reaction Optimize Reaction: - Increase reaction time - Ensure proper stoichiometry check_side_reactions->incomplete_reaction No

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Chromatographic Analysis of 2,3-Dimethyl-2-pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for resolving peak overlap when analyzing the isomers of 2,3-Dimethyl-2-pentanol. Given that this compound possesses a chiral center at the third carbon, the primary challenge is the separation of its (R)- and (S)-enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound isomer peaks overlapping?

Peak overlap, or co-elution, occurs when the chromatographic method cannot sufficiently distinguish between the isomers. For the enantiomers of this compound, this is common because they have identical physical properties (boiling point, polarity) and will not separate on standard, non-chiral columns. You must use a chiral stationary phase (CSP) to resolve enantiomers.

Q2: What is the best chromatographic technique for separating these isomers?

Chiral Gas Chromatography (GC) is the most effective and widely used technique for separating volatile alcohol enantiomers like this compound. Chiral High-Performance Liquid Chromatography (HPLC) can also be used, often requiring derivatization of the alcohol.

Q3: Do I need to derivatize my sample?

For Chiral GC, derivatization is not always necessary for alcohols and can often be resolved directly.[1][2] However, if you are using HPLC, derivatizing the alcohol to form diastereomers with a chiral reagent can allow for separation on a standard (non-chiral) silica (B1680970) or reversed-phase column.[3] Derivatization can also improve peak shape and detector sensitivity.

Q4: What type of GC column should I use?

A GC column with a chiral stationary phase is mandatory for separating the (R)- and (S)-enantiomers. Cyclodextrin-based columns are highly effective for this purpose. Specifically, derivatives of β-cyclodextrin have shown excellent results in separating chiral alcohols.[4][5]

Q5: How can I improve the resolution between my peaks if I'm already using a chiral column?

If you are using a chiral column but still have poor resolution, you should optimize your method. Key parameters to adjust include the temperature program, carrier gas flow rate, and column length. A slower temperature ramp or a longer column can significantly enhance separation.[6]

Troubleshooting Guide for Peak Overlap

This guide provides a systematic approach to diagnosing and resolving peak overlap for this compound isomers.

Issue 1: Complete Co-elution (Single Peak Observed)
  • Question: I am injecting my this compound sample but only see one peak. Am I using the correct column?

    • Answer: This is the expected result if you are using a standard, non-chiral GC or HPLC column. Enantiomers are physically identical and require a chiral environment to be separated.

    • Solution:

      • Verify Column Type: Confirm that you have installed a chiral stationary phase (CSP) column. For GC, cyclodextrin-based phases are recommended.[4][7]

      • Action: Procure and install an appropriate CSP column. A good starting point would be a CYCLOSIL-B or a similar hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin column, which has been shown to be effective for separating alcohol enantiomers.[4]

Issue 2: Partial Peak Overlap on a Chiral Column
  • Question: I am using a chiral column, but the peaks for the isomers are not baseline-resolved. How can I improve the separation?

    • Answer: Partial overlap indicates that the column is providing some selectivity, but the method conditions are not optimal for achieving full resolution. You can improve this by systematically adjusting chromatographic parameters to increase column efficiency and selectivity.

    • Solutions:

      • Optimize the Temperature Program (GC): The oven temperature and ramp rate are critical for resolution.

        • Action: Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min). This gives the isomers more time to interact with the chiral stationary phase, improving separation.[6][8]

        • Action: Lower the initial oven temperature. This can improve the focusing of the analytes at the beginning of the column, leading to sharper peaks.[2][9]

      • Adjust Carrier Gas Flow Rate (GC): The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency.

        • Action: Set the flow rate to the optimal value for your column's internal diameter. This is often around 1-1.5 mL/min for many capillary columns. Consult your column's manual for the optimal flow rate.[1]

      • Modify Mobile Phase Composition (HPLC): For HPLC, the mobile phase composition is a powerful tool for adjusting selectivity.

        • Action: If using normal-phase HPLC, try small adjustments to the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane).[10]

        • Action: For reversed-phase HPLC, alter the organic solvent-to-water ratio.

  • Question: Could my injection technique be the cause of poor resolution?

    • Answer: Yes, an improper injection can cause band broadening, which leads to wider peaks that are more difficult to resolve.

    • Solutions:

      • Check Injection Volume: Overloading the column can cause peak fronting and a loss of resolution.

        • Action: Reduce the injection volume or dilute your sample.[9]

      • Review Split Ratio (GC): For concentrated samples, a higher split ratio can produce sharper peaks.

        • Action: Increase the split ratio (e.g., from 20:1 to 50:1) to introduce less sample onto the column.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC-FID/MS) Method

This protocol provides a starting point for the separation of this compound enantiomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column Selection:

    • Recommended Column: CYCLOSIL-B Capillary Column (or equivalent β-cyclodextrin based CSP).

    • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Sample Preparation:

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.[4]

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.[1][4]

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 1 minute.

      • Ramp 1: Increase to 120 °C at 2 °C/min.

      • Ramp 2: Increase to 210 °C at 3 °C/min, hold for 1 minute.[4]

    • Detector Temperature: 250 °C (FID) or MS transfer line at 230 °C.

  • Data Analysis:

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 is considered baseline resolution.[6]

Protocol 2: HPLC Method using Diastereomeric Derivatization

This method is an alternative to Chiral GC and involves derivatizing the alcohol before analysis on a standard column.

  • Instrumentation: HPLC system with a UV or Fluorescence detector.

  • Derivatization:

    • Reagent: Use a chiral derivatizing agent such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).[3]

    • Procedure: React the racemic this compound with the MαNP acid to form diastereomeric esters. These esters are no longer mirror images and can be separated on a non-chiral column.

  • Column Selection:

    • Column: Standard silica gel column for normal-phase HPLC.

    • Dimensions: 250 mm length x 4.6 mm I.D., 5 µm particle size.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethyl acetate. The exact ratio must be optimized experimentally.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to a wavelength appropriate for the derivatizing agent's chromophore (e.g., 228 nm or 254 nm).

  • Data Analysis:

    • The two diastereomers should elute at different retention times. Quantify the peak areas to determine the enantiomeric ratio.

Quantitative Data Summary

The following table provides an example of expected results for a successful chiral GC separation of alcohol enantiomers, based on data for similar compounds.[4] Actual retention times will vary based on your specific instrument and conditions.

Parameter(R)-Isomer(S)-IsomerSeparation Quality
Retention Time (t_R) ~25.5 min~26.1 min-
Peak Width (W_b) ~0.30 min~0.31 min-
Resolution (R_s) \multicolumn{2}{c}{~1.9}Excellent (Baseline)
Separation Factor (α) \multicolumn{2}{c}{~1.03}Good Selectivity

Visualized Workflows

The following diagrams illustrate the troubleshooting logic and the experimental workflow for method development.

G cluster_0 Troubleshooting Peak Overlap Start Peak Overlap Observed CheckColumn Are you using a Chiral Stationary Phase (CSP) column? Start->CheckColumn UseCSP Action: Install an appropriate CSP column (e.g., Cyclodextrin-based). CheckColumn->UseCSP No Optimize Is resolution (Rs) < 1.5? CheckColumn->Optimize Yes UseCSP->Optimize TempRamp Action: Decrease oven temperature ramp rate. Optimize->TempRamp Yes Resolved Peaks Resolved (Rs >= 1.5) Optimize->Resolved No FlowRate Action: Optimize carrier gas flow rate. TempRamp->FlowRate Injection Action: Reduce injection volume or increase split ratio. FlowRate->Injection Injection->Resolved

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of chiral alcohols such as 2,3-dimethyl-2-pentanol is a critical task. This tertiary alcohol serves as a valuable building block in the synthesis of more complex molecules. This guide provides a comparative analysis of two common and effective methods for the synthesis of this compound: the Grignard reaction and the oxymercuration-demercuration of an alkene.

Comparison of Synthesis Methods

Two primary synthetic routes for the preparation of this compound are the Grignard reaction, a classic method for forming carbon-carbon bonds and tertiary alcohols, and the oxymercuration-demercuration of 2,3-dimethyl-2-pentene (B84793), which offers a regioselective hydration of an alkene.

The Grignard synthesis involves the reaction of a Grignard reagent, in this case, sec-butylmagnesium bromide, with a ketone, acetone (B3395972). This method is renowned for its versatility in constructing complex carbon skeletons. However, it necessitates stringent anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.

The oxymercuration-demercuration pathway provides a reliable method for the Markovnikov hydration of alkenes, such as 2,3-dimethyl-2-pentene, to yield the corresponding alcohol.[1] A key advantage of this two-step process is that it proceeds without carbocation rearrangements, which can be a significant side reaction in other acidic hydration methods.[2] The reaction first involves the addition of a mercury(II) species across the double bond, followed by a reductive demercuration step.

ParameterGrignard SynthesisOxymercuration-Demercuration
Starting Materials 2-Bromobutane (B33332), Magnesium, Acetone2,3-Dimethyl-2-pentene, Mercuric Acetate (B1210297), Sodium Borohydride (B1222165)
Key Reagents sec-Butylmagnesium bromideMercuric (II) acetate, Sodium borohydride
Reaction Type Nucleophilic additionElectrophilic addition followed by reduction
Selectivity Forms a new C-C bondMarkovnikov regioselectivity
Key Advantage Excellent for C-C bond formationAvoids carbocation rearrangements
Key Disadvantage Requires strict anhydrous conditionsUse of toxic mercury compounds
Typical Yield Good to excellentGood to excellent
Purity Concerns Biphenyl formation from unreacted starting materialsResidual mercury contamination

Experimental Protocols

Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the Grignard reaction of sec-butylmagnesium bromide with acetone.

1. Preparation of sec-Butylmagnesium Bromide (Grignard Reagent):

  • Apparatus: All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.[3]

  • Reagents:

    • Magnesium turnings (1.1 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • 2-Bromobutane (1.0 eq)

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small portion of the anhydrous ether to cover the magnesium.

    • Dissolve the 2-bromobutane in the remaining anhydrous ether and add it to the dropping funnel.

    • Add a small amount of the 2-bromobutane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[4]

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

2. Reaction with Acetone:

  • Reagents:

    • Anhydrous acetone (1.0 eq)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve the anhydrous acetone in anhydrous ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[5]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

3. Work-up and Purification:

  • Reagents:

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation.

Oxymercuration-Demercuration of 2,3-Dimethyl-2-pentene

This protocol describes the synthesis of this compound from 2,3-dimethyl-2-pentene.

1. Oxymercuration:

  • Reagents:

    • 2,3-Dimethyl-2-pentene (1.0 eq)

    • Mercuric acetate (Hg(OAc)₂) (1.0 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.

    • Add the 2,3-dimethyl-2-pentene to the stirred solution at room temperature.

    • Stir the mixture for 1-2 hours, or until the reaction is complete (monitored by TLC).

2. Demercuration:

  • Reagents:

    • 3 M Sodium hydroxide (B78521) solution

    • Sodium borohydride (NaBH₄) (0.5 eq) in 3 M sodium hydroxide solution

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Add the 3 M sodium hydroxide solution.

    • Slowly add the solution of sodium borohydride in 3 M sodium hydroxide. The appearance of elemental mercury as a black precipitate indicates the progress of the reaction.[6]

    • Stir the mixture for 1-2 hours at room temperature.

3. Work-up and Purification:

  • Reagents:

    • Diethyl ether

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Allow the black precipitate of mercury to settle. Decant the supernatant liquid.

    • Wash the mercury with diethyl ether and combine the ether washings with the supernatant.

    • Transfer the combined organic solution to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthesis, the following diagrams are provided.

Grignard_Synthesis cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_reaction Reaction cluster_product Final Product 2-Bromobutane 2-Bromobutane sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide 2-Bromobutane->sec-Butylmagnesium Bromide Mg, Ether Magnesium Magnesium Magnesium->sec-Butylmagnesium Bromide Acetone Acetone Alkoxide Intermediate Alkoxide Intermediate Acetone->Alkoxide Intermediate Nucleophilic Attack sec-Butylmagnesium Bromide->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound Aqueous Workup

Caption: Grignard synthesis workflow for this compound.

Oxymercuration_Demercuration cluster_start Starting Material cluster_oxy Oxymercuration cluster_demer Demercuration 2,3-Dimethyl-2-pentene 2,3-Dimethyl-2-pentene Organomercury Intermediate Organomercury Intermediate 2,3-Dimethyl-2-pentene->Organomercury Intermediate 1. Hg(OAc)2, H2O/THF This compound This compound Organomercury Intermediate->this compound 2. NaBH4, NaOH

Caption: Oxymercuration-demercuration workflow.

References

A Comparative Guide to 2,3-Dimethyl-2-pentanol and Other Tertiary Alcohols as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Tertiary alcohols, with their unique combination of polarity, steric hindrance, and resistance to oxidation, represent a valuable class of solvents. This guide provides an objective comparison of 2,3-dimethyl-2-pentanol with other commonly used tertiary alcohols, supported by available physicochemical data and general principles of their application in organic synthesis.

Introduction to Tertiary Alcohols as Solvents

Tertiary alcohols are characterized by a hydroxyl group attached to a tertiary carbon atom. This structural feature imparts several desirable properties, including:

  • Resistance to Oxidation: Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under many conditions, which prevents the formation of ketone or carboxylic acid impurities.

  • Steric Hindrance: The bulky alkyl groups surrounding the hydroxyl group can influence reaction selectivity by sterically shielding the solvent from participating in or interfering with the desired reaction pathway.

  • Moderate Polarity: Tertiary alcohols are polar protic solvents capable of dissolving a range of polar and nonpolar compounds.

This guide focuses on a comparative analysis of this compound against two other common tertiary alcohols: tert-butanol (B103910) and tert-amyl alcohol.

Physicochemical Properties

A summary of key physicochemical properties of this compound, tert-butanol, and tert-amyl alcohol is presented in Table 1. These properties are crucial in solvent selection for specific applications.

PropertyThis compoundtert-Butanol (2-Methyl-2-propanol)tert-Amyl alcohol (2-Methyl-2-butanol)
Molecular Formula C₇H₁₆O[1][2]C₄H₁₀OC₅H₁₂O[3]
Molar Mass ( g/mol ) 116.20[1][2]74.1288.15[3]
Boiling Point (°C) 137.5 - 139.0[1][4]82.4101.8[3]
Melting Point (°C) -30.45 (estimate)[1]25.7-9[3]
Density (g/mL at 20°C) 0.828[1][5]0.7890.809[6]
Water Solubility (g/L at 25°C) 15.17[1]Miscible120[7]
logP (o/w) 1.957 (estimate)[4]0.350.89
Flash Point (°C) 42.3[4]1119[6]

Performance as Solvents in Organic Synthesis

While direct comparative studies detailing the performance of this compound as a solvent are limited in the available literature, its behavior can be inferred from the general properties of sterically hindered tertiary alcohols.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, particularly Sₙ1 reactions, the polarity of the solvent plays a crucial role in stabilizing the carbocation intermediate. Tertiary alcohols, being polar protic solvents, can facilitate these reactions. However, their bulky nature can also act as a non-nucleophilic medium, minimizing solvent participation as a competing nucleophile. The increased steric hindrance of this compound compared to tert-butanol and tert-amyl alcohol could be advantageous in reactions where solvent interference is a concern.

G Carbocation Carbocation Solvation Solvation

Grignard Reactions

While ethers are the conventional solvents for Grignard reactions, tertiary alcohols are generally incompatible as they will react with the Grignard reagent. However, they can be used during the workup of a Grignard reaction to quench excess reagent. The choice of tertiary alcohol for workup would depend on factors like ease of removal and potential for side reactions.

Esterification of Sterically Hindered Acids

The esterification of sterically hindered carboxylic acids with alcohols can be challenging. In some cases, using a bulky, non-nucleophilic tertiary alcohol as a solvent can be beneficial by preventing the solvent from competing with the desired alcohol reactant. For instance, in the esterification of a hindered acid with a primary alcohol, using this compound as the solvent could potentially lead to higher yields compared to a less hindered solvent that might also react.

Solubility of Active Pharmaceutical Ingredients (APIs)

Experimental Protocols

Detailed experimental protocols for reactions using this compound as a solvent are not widely reported in the surveyed literature. However, a general protocol for evaluating the effect of a solvent on a reaction can be outlined.

General Protocol for Evaluating Solvent Effects on Reaction Kinetics
  • Reaction Setup: A standard reaction vessel is charged with the reactants and a magnetic stirrer.

  • Solvent Addition: The chosen solvent (e.g., this compound, tert-butanol, or tert-amyl alcohol) is added. The reaction concentration should be kept consistent across all experiments.

  • Temperature Control: The reaction mixture is brought to the desired temperature using a controlled temperature bath.

  • Reaction Monitoring: Aliquots of the reaction mixture are taken at regular intervals.

  • Analysis: The aliquots are analyzed by a suitable technique (e.g., GC, HPLC, or NMR) to determine the concentration of reactants and products over time.

  • Data Analysis: The data is used to calculate the reaction rate constant and yield for each solvent.

G A Reaction Setup (Reactants + Stirrer) B Add Solvent (e.g., this compound) A->B C Set Temperature B->C D Monitor Reaction (Take Aliquots) C->D E Analyze Aliquots (GC, HPLC, NMR) D->E F Calculate Rate Constant and Yield E->F

Safety and Handling

Tertiary alcohols are flammable liquids and should be handled with appropriate safety precautions.[13][14][15][16]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses). Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a sterically hindered tertiary alcohol that offers potential advantages as a solvent in specific applications where its resistance to oxidation and non-nucleophilic nature are beneficial. Its higher boiling point and greater lipophilicity compared to tert-butanol and tert-amyl alcohol make it a suitable candidate for reactions requiring higher temperatures and for dissolving nonpolar substrates.

While a lack of direct comparative experimental data in the literature makes a definitive performance assessment challenging, its physicochemical properties suggest it is a valuable alternative to more common tertiary alcohols. Further experimental investigation into its performance in a wider range of reaction types is warranted to fully elucidate its potential as a process solvent in research and drug development.

References

Comparative Analysis of the Reactivity of Pentanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the chemical reactivity of various pentanol (B124592) isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to elucidate the differences in reactivity among primary, secondary, and tertiary pentanols. The structural diversity of pentanol isomers, stemming from the varied placement of the hydroxyl group and branching of the carbon chain, leads to significant differences in their behavior in common organic reactions such as oxidation, dehydration, and nucleophilic substitution. Understanding these nuances is critical for reaction optimization, synthetic route design, and the development of new chemical entities.

Executive Summary

The reactivity of pentanol isomers is primarily governed by the substitution of the carbon atom to which the hydroxyl group is attached (the α-carbon) and the degree of steric hindrance around this functional group.

  • Oxidation: Primary pentanols can be oxidized first to aldehydes and then to carboxylic acids. Secondary pentanols are oxidized to ketones, while tertiary pentanols are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the α-carbon.

  • Dehydration (Elimination): The ease of acid-catalyzed dehydration to form alkenes is directly related to the stability of the carbocation intermediate formed. Consequently, the reactivity order is tertiary > secondary > primary.

  • Nucleophilic Substitution (SN1 type): Reactions proceeding via an SN1 mechanism are favored by tertiary and to a lesser extent, secondary pentanols, owing to the stability of the corresponding carbocation intermediates.

  • Nucleophilic Substitution (SN2 type): The rate of SN2 reactions is highly sensitive to steric hindrance. Therefore, primary pentanols are the most reactive, followed by secondary pentanols. Tertiary pentanols are generally unreactive in SN2 reactions due to significant steric hindrance.

This guide will delve into the experimental data supporting these principles, provide detailed protocols for key comparative experiments, and use visualizations to clarify the underlying mechanisms and relationships.

Data Presentation: A Quantitative Comparison

While comprehensive experimental data comparing all pentanol isomers under identical conditions is sparse in the literature, the following tables summarize the expected relative reactivities based on established chemical principles and available kinetic studies. The reactivity of Pentan-1-ol is set as the baseline for comparison where applicable.

Table 1: Relative Rates of Oxidation of Pentanol Isomers with Acidified Dichromate(VI)

Pentanol IsomerStructureAlcohol TypeRelative Rate of Oxidation (Qualitative)Primary Product(s)
Pentan-1-olCH₃(CH₂)₄OHPrimaryFastPentanal, Pentanoic Acid
Pentan-2-olCH₃CH(OH)(CH₂)₂CH₃SecondaryModeratePentan-2-one
Pentan-3-olCH₃CH₂CH(OH)CH₂CH₃SecondaryModeratePentan-3-one
2-Methylbutan-1-ol(CH₃)₂CHCH₂CH₂OHPrimaryFast2-Methylbutanal, 2-Methylbutanoic Acid
2-Methylbutan-2-ol(CH₃)₂C(OH)CH₂CH₃TertiaryNo ReactionNo Reaction

Table 2: Relative Rates of Acid-Catalyzed Dehydration of Pentanol Isomers

Pentanol IsomerAlcohol TypeCarbocation StabilityRelative Rate of DehydrationMajor Alkene Product(s)
Pentan-1-olPrimaryPrimary (rearranges)SlowestPent-2-ene (after rearrangement)
Pentan-2-olSecondarySecondaryIntermediatePent-2-ene (Zaitsev's rule)[1]
2-Methylbutan-1-olPrimaryPrimary (rearranges)Slow2-Methylbut-2-ene (after rearrangement)
2-Methylbutan-2-olTertiaryTertiaryFastest2-Methylbut-2-ene

Table 3: Relative Reactivity of Pentanol Isomers in Nucleophilic Substitution Reactions

Pentanol IsomerAlcohol TypeRelative Rate (SN1)Relative Rate (SN2)
Pentan-1-olPrimaryVery SlowFast
Pentan-2-olSecondarySlowSlow
2-Methylbutan-1-olPrimaryVery SlowModerate (increased steric hindrance)
2-Methylbutan-2-olTertiaryFastVery Slow / No Reaction

Key Reaction Mechanisms and Influencing Factors

The differences in reactivity can be attributed to a combination of electronic and steric effects, which influence the stability of intermediates and transition states.

Oxidation Reactivity

The oxidation of alcohols typically involves the removal of a hydrogen atom from the hydroxyl group and another from the α-carbon.

  • Primary and Secondary Alcohols: Possess at least one α-hydrogen, making them susceptible to oxidation. Primary alcohols can undergo a two-step oxidation, first to an aldehyde and then to a carboxylic acid. Secondary alcohols are oxidized to ketones.

  • Tertiary Alcohols: Lack an α-hydrogen, and are therefore resistant to oxidation under conditions that do not cleave carbon-carbon bonds.

Oxidation_Reactivity cluster_primary Primary Alcohol (e.g., Pentan-1-ol) cluster_secondary Secondary Alcohol (e.g., Pentan-2-ol) cluster_tertiary Tertiary Alcohol (e.g., 2-Methylbutan-2-ol) P_alcohol R-CH₂OH P_aldehyde R-CHO (Aldehyde) P_alcohol->P_aldehyde [O] P_acid R-COOH (Carboxylic Acid) P_aldehyde->P_acid [O] S_alcohol R₂CHOH S_ketone R₂C=O (Ketone) S_alcohol->S_ketone [O] T_alcohol R₃COH T_no_reaction No Reaction T_alcohol->T_no_reaction [O]

Caption: Oxidation pathways of primary, secondary, and tertiary alcohols.

Dehydration Reactivity

Acid-catalyzed dehydration of alcohols is an elimination reaction that proceeds via an E1 mechanism for secondary and tertiary alcohols, and often involves rearrangement for primary alcohols. The rate-determining step is the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. The stability of this carbocation is paramount: tertiary carbocations are the most stable, followed by secondary, and then primary.

Dehydration_Reactivity Reactivity Dehydration Reactivity (Carbocation Stability) Tertiary Tertiary Alcohol (e.g., 2-Methylbutan-2-ol) Reactivity->Tertiary Fastest Secondary Secondary Alcohol (e.g., Pentan-2-ol) Reactivity->Secondary Intermediate Primary Primary Alcohol (e.g., Pentan-1-ol) Reactivity->Primary Slowest Tertiary_Carbocation Stable Tertiary Carbocation Tertiary->Tertiary_Carbocation Secondary_Carbocation Less Stable Secondary Carbocation Secondary->Secondary_Carbocation Primary_Carbocation Unstable Primary Carbocation (Rearrangement occurs) Primary->Primary_Carbocation SN1_SN2_Reactivity cluster_sn1 SN1 Reactivity (Favored by Carbocation Stability) cluster_sn2 SN2 Reactivity (Inversely Proportional to Steric Hindrance) SN1_Tertiary Tertiary (Fastest) SN1_Secondary Secondary (Moderate) SN1_Primary Primary (Slowest) SN2_Primary Primary (Fastest) SN2_Secondary Secondary (Slow) SN2_Tertiary Tertiary (No Reaction) Experimental_Workflow start Define Research Question (e.g., Compare Oxidation Rates) select_isomers Select Pentanol Isomers (Primary, Secondary, Tertiary) start->select_isomers design_exp Design Experiment (Control Variables: Temp, Conc, Catalyst) select_isomers->design_exp run_exp Execute Parallel Reactions for Each Isomer design_exp->run_exp collect_data Collect Data Over Time (e.g., GC, Spectroscopy, Titration) run_exp->collect_data analyze Analyze Data (Calculate Rates, Yields) collect_data->analyze compare Compare Results (Generate Tables and Plots) analyze->compare conclude Draw Conclusions on Relative Reactivity compare->conclude

References

A Comparative Guide to the Quantitative Analysis of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of 2,3-Dimethyl-2-pentanol: Direct Injection Gas Chromatography (DI-GC) and Headspace Gas Chromatography (HS-GC). Both methods are widely applicable in pharmaceutical development and quality control for the analysis of volatile organic compounds. The selection of the most suitable method depends on the specific application, sample matrix, and desired sensitivity.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of Direct Injection GC-FID and Headspace GC-MS for the quantification of this compound. These values are based on typical performance for similar volatile organic compounds and serve as a general guideline.

ParameterDirect Injection GC-FIDHeadspace GC-MS
Principle Direct injection of a liquid sample onto the GC column for separation and quantification by a Flame Ionization Detector.Volatilization of the analyte from a sample matrix into the vial's headspace, followed by injection of the vapor phase for separation and quantification by a Mass Spectrometer.
Typical Matrix Pharmaceutical formulations, bulk drug substancesBiological samples (blood, urine), solid matrices, residual solvent analysis
Linearity (r²) ≥ 0.995≥ 0.998
Range 10 - 1000 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~5 µg/mL~0.03 µg/mL
Limit of Quantitation (LOQ) ~15 µg/mL~0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%
Sample Throughput HigherLower (due to incubation time)
Matrix Effects More susceptibleMinimized
Instrumentation Cost LowerHigher

Experimental Protocols

Detailed methodologies for both Direct Injection GC-FID and Headspace GC-MS are provided below. These protocols are based on established practices for the analysis of volatile alcohols and should be validated for specific applications.

Method 1: Direct Injection Gas Chromatography with Flame Ionization Detection (DI-GC-FID)

This method is suitable for the routine quantification of this compound in liquid samples such as pharmaceutical formulations.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-WAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

2. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 µg/mL).

  • Sample Solution: Dilute the sample containing this compound with the same solvent used for the calibration standards to fall within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Method 2: Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of this compound in complex matrices, such as biological fluids or for residual solvent testing, where minimizing matrix interference is crucial.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)

  • Column: Agilent J&W DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes

    • Ramp: 15 °C/min to 220 °C

    • Hold: 5 minutes

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 59, 87, 101).

2. Headspace Parameters:

  • Vial Size: 20 mL

  • Sample Volume: 1 mL of liquid sample or a specified amount of solid sample

  • Incubation Temperature: 80 °C

  • Incubation Time: 30 minutes

  • Vial Shaking: On

  • Injection Volume: 1 mL of headspace gas

3. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

  • Calibration Standards: Prepare calibration standards in the same matrix as the sample to be analyzed by spiking known amounts of the stock solution to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Place a known volume or weight of the sample into a headspace vial. For solid samples, a suitable dissolution solvent may be added.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected ion for this compound against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the two compared analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Analytical Scope & Purpose select_method Select Appropriate Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_parameters Evaluate Validation Parameters (Accuracy, Precision, Linearity, etc.) collect_data->evaluate_parameters compare_criteria Compare Against Acceptance Criteria evaluate_parameters->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Analytical Method Validation Workflow

Analytical_Technique_Comparison cluster_separation Separation direct_injection Direct Injection gc Gas Chromatography (GC) direct_injection->gc Liquid Phase headspace Headspace Sampling headspace->gc Gas Phase fid Flame Ionization Detector (FID) gc->fid Quantitative ms Mass Spectrometer (MS) gc->ms Quantitative & Qualitative

Comparison of GC Sample Introduction and Detection

A Comparative Guide to the Synthesis of 2,3-Dimethyl-2-pentanol: Assessing Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols is a critical process. This guide provides an objective comparison of the traditional Grignard synthesis of 2,3-Dimethyl-2-pentanol with emerging, greener alternatives, offering a comprehensive assessment of their environmental impact supported by available data and detailed experimental protocols.

The conventional and most widely employed method for synthesizing this compound is the Grignard reaction. This long-established method, while effective in carbon-carbon bond formation, is increasingly scrutinized for its environmental footprint, primarily due to its reliance on large volumes of volatile and hazardous organic solvents. In response to the growing need for sustainable chemical manufacturing, several innovative and more environmentally benign approaches have been developed. This guide will delve into a comparative analysis of the traditional Grignard synthesis, mechanochemical synthesis, and visible-light-mediated synthesis in aqueous media, providing a clear overview of their respective methodologies and environmental metrics.

Comparison of Synthesis Methods

MetricTraditional Grignard SynthesisMechanochemical Synthesis (Solvent-Free Grignard)Visible-Light-Mediated Synthesis (in Water)
Product This compoundGeneral Tertiary AlcoholsGeneral Tertiary Alcohols
Starting Materials 3-Methyl-2-pentanone and Methylmagnesium bromide or Acetone (B3395972) and sec-Butylmagnesium bromideAlkyl/Aryl halide, Magnesium, KetoneDicarbonyl compounds and Arylamines
Solvent Diethyl ether or Tetrahydrofuran (THF)None (or minimal grinding liquid)Water
Typical Yield ~97% (chromatographic)[1]Good to excellentModerate to good
Reaction Time Several hours15 - 180 minutes[2]Several hours
Atom Economy ModerateHighHigh
E-factor (Environmental Factor) High (due to solvent and workup)Significantly lower than solvent-based methodsPotentially very low
Key Environmental Impact High usage and disposal of hazardous organic solvents.Drastic reduction in solvent waste, lower energy consumption.[2]Use of water as a benign solvent, mild reaction conditions.[3]

Synthesis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for each synthesis method.

Traditional Grignard Synthesis of this compound

G ketone 3-Methyl-2-pentanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Addition grignard CH3MgBr in Ether/THF grignard->intermediate product This compound intermediate->product Protonation workup Aqueous Acidic Workup (e.g., H3O+) workup->product

Traditional Grignard reaction pathway for this compound synthesis.
Mechanochemical (Solvent-Free) Grignard Synthesis

G reactants Alkyl Halide + Mg + Ketone (Solid Mixture) ball_mill Ball Milling (Mechanochemical Activation) reactants->ball_mill intermediate Reactive Intermediate (Paste-like) ball_mill->intermediate Reaction Initiation product Tertiary Alcohol intermediate->product C-C Bond Formation workup Aqueous Workup product->workup Purification

Experimental workflow for the mechanochemical synthesis of tertiary alcohols.
Visible-Light-Mediated Synthesis of Tertiary Alcohols in Water

G reactants Dicarbonyl Compound + Arylamine in Water eda_complex Electron Donor-Acceptor (EDA) Complex Formation reactants->eda_complex light Visible Light (e.g., Blue LEDs) light->eda_complex Photoexcitation radical_intermediate Radical Intermediates eda_complex->radical_intermediate Single Electron Transfer product Tertiary Alcohol radical_intermediate->product Radical Coupling & C-C Bond Formation

Signaling pathway for the visible-light-mediated synthesis of tertiary alcohols.

Experimental Protocols

Traditional Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • sec-Butyl bromide

  • Acetone

  • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) for workup

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.

  • Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise with stirring. A precipitate will form.

  • Workup: After the addition is complete, the reaction mixture is quenched by pouring it into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.

Mechanochemical Synthesis of Tertiary Alcohols (General Protocol)

Materials:

  • Alkyl or aryl halide

  • Magnesium turnings

  • Ketone

  • A ball milling apparatus (e.g., planetary ball mill or mixer mill) with stainless steel grinding jars and balls.

Procedure:

  • Charging the Mill: In a stainless steel grinding jar, place the alkyl or aryl halide, magnesium turnings, the ketone, and the grinding balls.

  • Milling: The jar is sealed and placed in the ball mill. The milling is carried out at a specific frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes). The progress of the reaction can be monitored by taking small aliquots and analyzing them by techniques such as GC-MS.

  • Workup and Isolation: After the reaction is complete, the solid mixture is carefully removed from the jar. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the magnesium salts are filtered off. The solvent is then removed under reduced pressure to yield the crude tertiary alcohol, which can be further purified by column chromatography or distillation.

Visible-Light-Mediated Synthesis of Tertiary Alcohols in Water (General Protocol)[3][4]

Materials:

  • Dicarbonyl compound

  • Arylamine

  • Water (degassed)

  • Visible light source (e.g., blue LED lamp)

  • Reaction vessel transparent to visible light

Procedure:

  • Reaction Setup: In a suitable reaction vessel, the dicarbonyl compound and the arylamine are dissolved in degassed water.

  • Irradiation: The reaction mixture is stirred and irradiated with a visible light source at room temperature for a specified period. The reaction progress is monitored by TLC or GC-MS.

  • Extraction and Purification: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Environmental Impact Assessment and Conclusion

The traditional Grignard synthesis , while offering high yields, carries a significant environmental burden due to its extensive use of hazardous and volatile organic solvents like diethyl ether and THF.[2] These solvents contribute to air pollution, pose fire hazards, and generate substantial amounts of chemical waste, leading to a high E-factor.

In stark contrast, mechanochemical synthesis presents a compelling green alternative. By eliminating the need for bulk solvents, it drastically reduces solvent-related waste and hazards.[2] This method often leads to shorter reaction times and can be more energy-efficient. The significantly lower E-factor associated with mechanochemical processes highlights its potential for sustainable chemical production.

The visible-light-mediated synthesis in water represents another promising green methodology.[4][3] The use of water as the solvent is inherently environmentally benign. Coupled with mild reaction conditions (room temperature and visible light), this approach minimizes energy consumption and avoids the use of toxic reagents. While yields may vary depending on the specific substrates, the potential for a very low E-factor makes it an attractive option for green chemistry.

References

comparative study of the dehydration products of different dimethylpentanols

Author: BenchChem Technical Support Team. Date: December 2025

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic chemistry, typically proceeding through an E1 elimination mechanism to yield a mixture of alkene isomers. The distribution of these products is dictated by the structure of the starting alcohol, the stability of the intermediate carbocations, and the potential for carbocation rearrangements. This guide provides a comparative study of the dehydration products of various dimethylpentanol isomers, supported by available experimental data.

Quantitative Comparison of Dehydration Products

The product distribution from the dehydration of different dimethylpentanol isomers and structurally related alcohols reveals the influence of substrate structure on the reaction outcome. The following table summarizes the quantitative analysis of alkene products, primarily determined by gas chromatography (GC).

Starting AlcoholDehydration ConditionsAlkene ProductsProduct Distribution (%)
3,3-Dimethyl-2-butanol*H₃PO₄, heat3,3-Dimethyl-1-butene2,3-Dimethyl-1-butene2,3-Dimethyl-2-butene4.333.362.4
4,4-Dimethyl-2-pentanolH₂SO₄, 140-180°C4,4-Dimethyl-1-pentene4,4-Dimethyl-2-pentene1882
3,4-Dimethyl-2-pentanolH₂SO₄, heat2,3-Dimethyl-2-pentene3,4-Dimethyl-2-penteneMajorMinor
2,4-Dimethyl-2-pentanolAcid, heat2,4-Dimethyl-1-pentene2,4-Dimethyl-2-penteneMinorMajor

*Note: 3,3-Dimethyl-2-butanol is a C6 alcohol, but its dehydration involves a methyl shift, leading to products analogous to those from a C7 dimethylpentanol, providing a valuable comparison for rearrangement tendencies.

Experimental Protocols

A general procedure for the acid-catalyzed dehydration of dimethylpentanols can be outlined as follows. Specific conditions, particularly temperature, may be optimized for each isomer.

Materials:

  • Appropriate dimethylpentanol isomer

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride or sodium sulfate (B86663) (drying agent)

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph (for product analysis)

Procedure:

  • Place the dimethylpentanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Assemble a distillation apparatus and gently heat the mixture.

  • Collect the distillate, which consists of the alkene products and water.

  • Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄).

  • Purify the alkene mixture by simple distillation.

  • Analyze the composition of the product mixture using gas chromatography to determine the relative percentages of the different alkene isomers.

Reaction Mechanisms and Stereochemistry

The dehydration of secondary and tertiary dimethylpentanols typically proceeds through an E1 (elimination, unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate.

G cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Carbocation Rearrangement (Optional) cluster_step4 Step 4: Deprotonation to form Alkene A1 Dimethylpentanol A3 Protonated Alcohol A1->A3 + A2 H₃O⁺ A2->A3 A4 H₂O A3->A4 + B1 Protonated Alcohol B2 Carbocation B1->B2 B3 H₂O B2->B3 + C1 Less Stable Carbocation C2 More Stable Carbocation C1->C2 1,2-Hydride or 1,2-Methyl Shift D1 Carbocation D3 Alkene D1->D3 + D2 H₂O D2->D3 D4 H₃O⁺ D3->D4 +

Caption: Generalized E1 mechanism for the acid-catalyzed dehydration of a dimethylpentanol.

The stability of the initially formed carbocation and any rearranged carbocations plays a crucial role in determining the final product distribution. Tertiary carbocations are more stable than secondary carbocations, and thus, rearrangements such as 1,2-hydride or 1,2-methyl shifts are common if they lead to a more stable carbocation.

The final deprotonation step generally follows Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. However, steric hindrance can sometimes favor the formation of the less substituted (Hofmann) product.

Experimental Workflow

The overall process for conducting a comparative study of dimethylpentanol dehydration can be visualized as follows:

G cluster_synthesis Synthesis cluster_reaction Dehydration Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis cluster_comparison Comparison A Select Dimethylpentanol Isomers B Acid-Catalyzed Dehydration (e.g., H₂SO₄, heat) A->B C Distillation B->C D Washing (Neutralization) C->D E Drying D->E F Final Distillation E->F G Gas Chromatography (GC) F->G H Product Identification and Quantification G->H I Tabulate Product Distributions H->I J Analyze Influence of Isomer Structure I->J

A Comparative Guide to the Purity Validation of Commercially Available 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for validating the purity of commercially available 2,3-Dimethyl-2-pentanol. It also offers a comparative analysis of this tertiary alcohol with its structural isomers, supported by detailed experimental protocols and data presentation to aid in the selection of the most suitable compound for research and development purposes.

Introduction to this compound and its Alternatives

This compound (CAS No: 4911-70-0) is a tertiary heptyl alcohol with applications as a solvent and an intermediate in organic synthesis.[1] Its structural isomers, such as 2,3-dimethyl-3-pentanol (B1584816) and 2,4-dimethyl-2-pentanol, share similar physical properties but may exhibit different performance characteristics in specific applications due to steric hindrance and reactivity differences. The purity of these reagents is critical for reproducible and reliable experimental outcomes.

I. Purity Validation of this compound

The purity of commercially available this compound can be quantitatively assessed using several analytical techniques. The most common and reliable methods include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Purity of Commercial this compound and Alternatives

The following table summarizes the typical purity levels of this compound and its common isomers as stated by major chemical suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to verify the purity of a new batch of reagent.

CompoundSupplier A (Typical Purity)Supplier B (Typical Purity)Supplier C (Typical Purity)
This compound >98%>99%>98.5%
2,3-Dimethyl-3-pentanol >99%>98%>99%
2,4-Dimethyl-2-pentanol >98%Not Available>98%
tert-Amyl alcohol (2-Methyl-2-butanol) >99%>99.5%>99%
Experimental Protocols for Purity Validation

GC-FID is a robust method for assessing the purity of volatile compounds like this compound. The flame ionization detector is sensitive to hydrocarbons and provides a response proportional to the mass of the analyte.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase, is suitable for alcohol analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Injection Volume: 1 µL of a 1% (v/v) solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Start prep Prepare 1% solution in Dichloromethane start->prep vial Transfer to GC vial prep->vial inject Inject 1 µL into GC vial->inject separate Separation on polar capillary column inject->separate detect Detection by FID separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area percent purity integrate->calculate report Report Purity calculate->report

GC-FID workflow for purity analysis.

For less volatile impurities or as an alternative to GC, HPLC with a universal detector like a refractive index detector can be employed.

Experimental Protocol:

  • Instrumentation: HPLC system with a refractive index detector (RID).

  • Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a suitable reversed-phase column (e.g., C18) can be used.[2]

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 N H₂SO₄) for an ion-exclusion column, or a methanol/water mixture for a C18 column.[2]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35°C.

  • RID Temperature: 35°C.

  • Injection Volume: 20 µL of a 1% (v/v) solution of this compound in the mobile phase.

  • Data Analysis: Purity is determined by the area percent of the main peak.

cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis start Start prep Prepare 1% solution in mobile phase start->prep vial Transfer to HPLC vial prep->vial inject Inject 20 µL into HPLC vial->inject separate Separation on ion-exclusion or C18 column inject->separate detect Detection by RID separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area percent purity integrate->calculate report Report Purity calculate->report

HPLC-RID workflow for purity analysis.

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a reference standard of the analyte itself.[3][4][5]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

weigh_analyte Accurately weigh This compound (m_analyte) dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (m_IS) weigh_is->dissolve acquire Acquire 1H NMR spectrum with quantitative parameters dissolve->acquire integrate Integrate non-overlapping signals for analyte (I_analyte) and IS (I_IS) acquire->integrate calculate Calculate purity using the qNMR formula integrate->calculate report Report Purity calculate->report cluster_setup Reaction Setup cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Analysis setup1 Flask 1: Mg turnings in This compound add_bromo1 Add Bromobenzene to Flask 1 setup1->add_bromo1 setup2 Flask 2: Mg turnings in 2,3-Dimethyl-3-pentanol add_bromo2 Add Bromobenzene to Flask 2 setup2->add_bromo2 add_benzo1 Add Benzophenone to Flask 1 add_bromo1->add_benzo1 add_benzo2 Add Benzophenone to Flask 2 add_bromo2->add_benzo2 quench Quench, Extract, Purify add_benzo1->quench add_benzo2->quench yield Determine Yield of Triphenylmethanol quench->yield

References

A Comparative Guide to the Spectroscopic Cross-Validation of 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2,3-Dimethyl-2-pentanol against its structural isomers. By presenting key experimental data and methodologies, this document serves as a practical resource for the unambiguous identification and characterization of this compound, a crucial step in pharmaceutical research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and four of its structural isomers, all with the molecular formula C₇H₁₆O. These isomers include 2,3-Dimethyl-1-pentanol, 2,3-Dimethyl-3-pentanol, 2,2-Dimethyl-3-pentanol, and 3,3-Dimethyl-2-pentanol.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying functional groups. For alcohols, the characteristic broad O-H stretch and the C-O stretch are of primary diagnostic importance.

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~3400 (broad)~1140~2960
2,3-Dimethyl-1-pentanol~3350 (broad)~1040~2960
2,3-Dimethyl-3-pentanol~3450 (broad)~1150~2970
2,2-Dimethyl-3-pentanol~3400 (broad)~1070~2960
3,3-Dimethyl-2-pentanol~3380 (broad)~1080~2960
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern, and integration of each signal are unique to the molecular structure. All chemical shifts are reported in parts per million (ppm) relative to a TMS standard.

CompoundKey Proton Signals (δ, ppm, multiplicity, integration)
This compound 0.8-1.2 (m, 9H, CH₃ groups), 1.3-1.6 (m, 3H, CH & CH₂), ~1.7 (s, 1H, OH)
2,3-Dimethyl-1-pentanol~0.9 (m, 6H, CH₃ groups), 1.1-1.8 (m, 4H, CH & CH₂), ~3.4 (d, 2H, CH₂OH), ~1.5 (s, 1H, OH)
2,3-Dimethyl-3-pentanol~0.9 (t, 3H, CH₂CH₃), ~1.0 (d, 6H, CH(CH₃)₂), ~1.5 (q, 2H, CH₂CH₃), ~1.7 (s, 1H, OH)
2,2-Dimethyl-3-pentanol~0.9 (s, 9H, C(CH₃)₃), ~1.1 (d, 3H, CH(OH)CH₃), 1.3-1.6 (m, 2H, CH₂), ~3.5 (q, 1H, CHOH)
3,3-Dimethyl-2-pentanol~0.9 (t, 3H, CH₂CH₃), ~1.0 (s, 6H, C(CH₃)₂), ~1.1 (d, 3H, CH(OH)CH₃), ~1.4 (q, 2H, CH₂CH₃), ~3.7 (q, 1H, CHOH)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

CompoundApproximate ¹³C Chemical Shifts (δ, ppm)
This compound 10, 15, 25, 35, 40, 75 (C-O)
2,3-Dimethyl-1-pentanol11, 15, 16, 35, 45, 68 (C-O)
2,3-Dimethyl-3-pentanol8, 27, 33, 37, 76 (C-O)
2,2-Dimethyl-3-pentanol10, 26, 35, 36, 78 (C-O)
3,3-Dimethyl-2-pentanol8, 18, 25, 33, 40, 75 (C-O)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, aiding in the determination of the molecular weight and structural features.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 116 (weak or absent)101, 87, 73, 59, 43
2,3-Dimethyl-1-pentanol116 (weak or absent)101, 83, 71, 57, 43
2,3-Dimethyl-3-pentanol116 (weak or absent)87, 59, 43
2,2-Dimethyl-3-pentanol116 (weak or absent)101, 87, 57, 45
3,3-Dimethyl-2-pentanol116 (weak or absent)101, 87, 73, 59, 45

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid alcohol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the alcohol is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) is used.

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The FID is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

  • Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Cross-Validation Workflow

The cross-validation of spectroscopic data is a logical process to ensure the correct identification of a chemical compound. The following diagram illustrates this workflow.

Spectroscopic_Cross_Validation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample Test Sample (this compound) IR_Spec Acquire IR Spectrum Sample->IR_Spec NMR_Spec Acquire NMR Spectra (¹H and ¹³C) Sample->NMR_Spec MS_Spec Acquire Mass Spectrum Sample->MS_Spec IR_Analysis Analyze IR: - O-H Stretch - C-O Stretch IR_Spec->IR_Analysis NMR_Analysis Analyze NMR: - Chemical Shifts - Splitting Patterns - Integration NMR_Spec->NMR_Analysis MS_Analysis Analyze MS: - Molecular Ion Peak - Fragmentation Pattern MS_Spec->MS_Analysis Comparison Compare Experimental Data with Reference Spectra and Isomer Data IR_Analysis->Comparison NMR_Analysis->Comparison MS_Analysis->Comparison Match Data Consistent with This compound Comparison->Match Match No_Match Data Inconsistent or Matches Isomer Comparison->No_Match No Match

Caption: Workflow for spectroscopic data cross-validation.

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-2-pentanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-2-pentanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Key Safety and Handling Information

This compound is a flammable liquid and should be handled with care.[1][2] It is crucial to treat this substance as hazardous waste and avoid any disposal through the standard drainage system.[3] All personnel handling this chemical must be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are critical for understanding its hazards and handling requirements.

PropertyValue
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 138 to 139 °C (at 760 mm Hg)[5]
Flash Point 42.3 °C (108.0 °F)[5]
Solubility in Water 1.57 x 10^4 mg/L at 25 °C[5]
Vapor Pressure 4.54 mmHg at 25 °C[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

1. Waste Collection:

  • Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste. The container should be made of a material that will not react with the alcohol.
  • Never mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
  • Keep the waste container securely closed when not in use to prevent the release of flammable vapors.

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[1][6]
  • Ensure secondary containment is in place to capture any potential leaks or spills.

3. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.
  • Remove all sources of ignition.[7]
  • Ventilate the area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
  • Clean the spill area with soap and water.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
  • Ensure all required waste disposal documentation is completed accurately and retained for your records.
  • Do not attempt to treat or dispose of this compound waste through incineration or other methods unless you are a licensed and equipped facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Usage in Experiment B Collect in Designated, Labeled Container A->B Segregate Waste C Store in Ventilated, Secure Hazardous Waste Area B->C Transport Safely D Arrange Pickup by Licensed Waste Contractor C->D Schedule Pickup E Complete & Retain Disposal Documentation D->E Document Transfer

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling 2,3-Dimethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3-Dimethyl-2-pentanol, ensuring the well-being of laboratory personnel and adherence to safety standards. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a splash hazard.
Hand Protection GlovesChemical-resistant. Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged contact, Butyl rubber or Viton gloves should be considered. Always inspect gloves prior to use.[2]
Body Protection Laboratory CoatFlame-resistant cotton is preferred when handling flammable liquids.
Protective ClothingImpervious clothing to prevent skin contact.[1]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or in poorly ventilated areas.[3] A full-face respirator may be necessary in some situations.[1]

Glove Material Chemical Resistance

Glove MaterialGeneral Resistance to AlcoholsPotential Suitability for this compound
Nitrile Good to Excellent for many alcohols.[4][5]Suitable for incidental splash protection.[6]
Neoprene Good resistance to alcohols.[2][5]A good alternative to nitrile for splash protection.
Butyl Rubber Excellent resistance to a wide variety of chemicals, including many alcohols.[2]Recommended for extended contact.
Viton™ Excellent resistance to many organic solvents.[7][8]Recommended for extended contact, particularly with aggressive solvents.[7]
Latex (Natural Rubber) Variable resistance, generally less suitable for organic solvents.Not recommended due to potential for degradation and allergic reactions.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[1][3] Use non-sparking tools and explosion-proof equipment.[1][3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) are readily accessible.[3]

2. Personal Protective Equipment (PPE) Donning:

  • Inspect all PPE for integrity before use.

  • Don PPE in the following order: lab coat, respirator (if required), safety goggles, face shield (if required), and finally, gloves.

3. Chemical Handling:

  • Ground and bond containers when transferring the liquid to prevent static discharge.[1]

  • Keep the container tightly closed when not in use.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.[1]

4. Spill Response:

  • In case of a small spill, remove all ignition sources.[9]

  • Use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain and clean up the spill.

  • Place the contaminated material in a sealed, labeled container for proper disposal.[9]

  • For large spills, evacuate the area and contact emergency personnel.

5. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the chemical.

  • Remove PPE in a manner that avoids contamination of the wearer and the surrounding area.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Contaminated materials such as gloves, absorbent paper, and labware should be collected in a separate, sealed container.[9]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.

  • Ensure the storage area has secondary containment to prevent the spread of potential leaks.

3. Disposal Procedure:

  • This compound is considered a hazardous waste and must be disposed of through a licensed hazardous waste disposal company.[9][10]

  • Do not dispose of this chemical down the drain.[9][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound check_ventilation Adequate Ventilation? start->check_ventilation respirator Respirator Required check_ventilation->respirator No no_respirator Standard Ventilation Sufficient check_ventilation->no_respirator check_splash Splash Potential? face_shield Wear Face Shield + Safety Goggles check_splash->face_shield Yes goggles Safety Goggles check_splash->goggles No check_duration Contact Duration? prolonged_gloves Butyl Rubber or Viton Gloves check_duration->prolonged_gloves Prolonged incidental_gloves Nitrile or Neoprene Gloves check_duration->incidental_gloves Incidental respirator->check_splash no_respirator->check_splash face_shield->check_duration goggles->check_duration body_protection Flame-Resistant Lab Coat + Impervious Clothing prolonged_gloves->body_protection incidental_gloves->body_protection

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.